Dot1L-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
1940206-71-2 |
|---|---|
Fórmula molecular |
C27H24N8O |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
4-N-methyl-2-N-[2-methyl-1-[2-(3-methylimidazo[4,5-b]pyridin-6-yl)oxyphenyl]indol-6-yl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H24N8O/c1-17-12-18-8-9-19(32-27-29-11-10-25(28-2)33-27)13-23(18)35(17)22-6-4-5-7-24(22)36-20-14-21-26(30-15-20)34(3)16-31-21/h4-16H,1-3H3,(H2,28,29,32,33) |
Clave InChI |
RQVLGMREYUFLPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C3=CC=CC=C3OC4=CC5=C(N=C4)N(C=N5)C)C=C(C=C2)NC6=NC=CC(=N6)NC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dot1L-IN-2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dot1L (Disruptor of Telomeric Silencing 1-Like) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1][2] This epigenetic modification is primarily associated with actively transcribed genes.[1][2] Aberrant Dot1L activity, often driven by its recruitment by MLL (Mixed-Lineage Leukemia) fusion proteins, leads to the hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1, driving oncogenesis in a subset of acute leukemias.[2][3][4] Dot1L-IN-2 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target the catalytic activity of Dot1L. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Role of Dot1L in Cellular Processes
Dot1L-mediated H3K79 methylation is a critical regulatory mark involved in a variety of fundamental cellular processes, including:
-
Transcriptional Regulation: H3K79 methylation is found on the bodies of actively transcribed genes, and Dot1L is known to interact with the elongating form of RNA Polymerase II.[2][5]
-
Cell Cycle Control: The levels of H3K79 methylation fluctuate throughout the cell cycle, indicating a role in cell cycle progression.[2][3][6]
-
DNA Damage Repair: Dot1L-mediated methylation is involved in the DNA damage response, facilitating the recruitment of repair proteins like 53BP1.[2][3]
-
Development and Differentiation: Dot1L is essential for normal embryonic development and cellular differentiation.[1][7][8]
In the context of MLL-rearranged (MLL-r) leukemia, chromosomal translocations produce fusion proteins that aberrantly recruit Dot1L to target genes.[2][3] This mislocalization of Dot1L activity results in sustained H3K79 hypermethylation, leading to the overexpression of leukemogenic genes and a block in cellular differentiation.[3][4][9]
This compound: Mechanism of Action
This compound functions as a competitive inhibitor of Dot1L's enzymatic activity. The core mechanism involves the following key steps:
-
Enzyme-Cofactor Interaction: Dot1L catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of H3K79.[3][10]
-
Competitive Inhibition: this compound is a SAM-mimetic compound.[3][11] It is designed to bind with high affinity to the SAM cofactor-binding pocket within the catalytic domain of Dot1L.
-
Blockade of Catalytic Activity: By occupying the SAM-binding site, this compound prevents the binding of the endogenous SAM cofactor, thereby directly inhibiting the methyltransferase function of the enzyme.[11]
-
Downstream Cellular Consequences: The inhibition of Dot1L leads to a global reduction in H3K79 methylation levels. In MLL-r leukemia cells, this reverses the aberrant hypermethylation at MLL-fusion target gene loci. Consequently, the expression of oncogenes like HOXA9 and MEIS1 is suppressed, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of the cancer cells.[3][12]
Figure 1. Mechanism of Dot1L catalytic activity and its inhibition by this compound.
Figure 2. Signaling pathway in MLL-r leukemia and the effect of this compound.
Quantitative Data Summary
The potency and cellular activity of this compound have been characterized through various biochemical and cell-based assays. The key quantitative metrics are summarized below.
| Parameter | Description | Value | Reference |
| IC50 (Biochemical) | Concentration for 50% inhibition of Dot1L enzymatic activity. | 0.4 nM | [12] |
| Ki | Inhibition constant for Dot1L. | 0.08 nM | [12] |
| IC50 (Cellular H3K79me2) | Concentration for 50% inhibition of H3K79 dimethylation in cells. | 16 nM | [12] |
| IC50 (HoxA9 Promoter) | Concentration for 50% inhibition of HoxA9 promoter activity. | 340 nM | [12] |
| IC50 (MV4-11 Proliferation) | Concentration for 50% inhibition of proliferation in the MLL-r leukemia cell line MV4-11. | 128 nM | [12] |
Key Experimental Protocols
The characterization of this compound relies on standardized biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
This assay quantifies the methyltransferase activity of Dot1L by detecting the methylated histone substrate.
Principle: Recombinant Dot1L enzyme, a histone H3 substrate, and the methyl donor SAM are incubated together. The resulting methylated H3K79 is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Addition of a chemiluminescent HRP substrate generates a light signal proportional to enzyme activity.
Materials:
-
Recombinant human Dot1L (catalytic domain)
-
Histone H3 substrate (e.g., oligonucleosomes or H3 peptide)
-
S-adenosyl-L-methionine (SAM)
-
This compound or other test compounds
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)
-
Primary Antibody: Anti-H3K79me2, rabbit monoclonal
-
Secondary Antibody: Anti-rabbit IgG, HRP-linked
-
HRP Chemiluminescent Substrate (e.g., ECL)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
Enzyme Reaction:
-
To each well of the microplate, add the histone H3 substrate.
-
Add the test compound (this compound) or vehicle control (DMSO).
-
Add recombinant Dot1L enzyme.
-
Initiate the reaction by adding SAM.
-
Incubate the plate for 1-2 hours at room temperature or 30°C with gentle shaking.
-
-
Antibody Incubation:
-
Wash the plate with a wash buffer (e.g., TBST).
-
Add the diluted primary antibody (anti-H3K79me2) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add the diluted HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate thoroughly with wash buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the percentage of inhibition versus the log-concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 3. Experimental workflow for the Dot1L chemiluminescent biochemical assay.
This assay measures the effect of this compound on H3K79 methylation levels within intact cells.
Principle: Cells are treated with this compound, then fixed and permeabilized. The level of H3K79me2 is detected by immunofluorescence using a specific primary antibody and a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI. An automated microscope acquires images, and image analysis software quantifies the nuclear fluorescence intensity of the H3K79me2 signal.
Materials:
-
MV4-11 or another suitable cell line (e.g., A431).[13]
-
Cell culture medium and supplements.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% BSA in PBST).
-
Primary Antibody: Anti-H3K79me2.
-
Secondary Antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488) anti-species IgG.
-
Nuclear Stain: DAPI.
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed cells in a 96-well imaging plate and allow them to adhere (if applicable) or grow for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 48-96 hours), as H3K79 methylation can have a slow turnover.
-
Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block the cells for 1 hour.
-
Incubate with the primary antibody (anti-H3K79me2) overnight at 4°C.
-
Wash with PBST.
-
Incubate with the fluorescent secondary antibody and DAPI for 1 hour, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate thoroughly.
-
Acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and the fluorescent (H3K79me2) channels.
-
Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K79me2 signal within each nucleus.
-
-
Data Analysis:
-
Calculate the average nuclear intensity per well.
-
Normalize the data to vehicle-treated controls and plot against the log-concentration of this compound to determine the cellular IC50.
-
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
Principle: MLL-r leukemia cells (e.g., MV4-11) are cultured in the presence of varying concentrations of this compound for several days. Cell viability or proliferation is measured using a metabolic assay (e.g., CellTiter-Glo) or by direct cell counting via flow cytometry.
Materials:
-
MV4-11 cell line.
-
RPMI-1640 medium + 10% FBS.
-
This compound.
-
96-well cell culture plates.
-
Reagent for measuring cell viability (e.g., CellTiter-Glo Luminescent Cell Viability Assay, or a viability dye like DAPI for flow cytometry).
Procedure:
-
Cell Seeding: Seed MV4-11 cells at a low density in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Culture the cells for an extended period, typically 7-10 days, as the anti-proliferative effects of Dot1L inhibitors are often delayed.[11] Replenish the medium with the compound as needed.
-
Measurement:
-
Luminescence Method: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of metabolic activity and viability. Read the luminescence on a plate reader.
-
Flow Cytometry Method: Harvest the cells, stain with a viability dye (e.g., DAPI, Propidium Iodide), and count the number of viable cells using a flow cytometer.[11]
-
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle control wells.
-
Plot the percentage of proliferation versus the log-concentration of this compound and fit the curve to determine the IC50 value.
-
Figure 4. General workflow for a cell proliferation assay to determine IC50.
Conclusion
This compound is a highly potent and selective inhibitor of the histone methyltransferase Dot1L. Its mechanism of action is centered on competitive inhibition at the SAM cofactor-binding site, leading to a direct blockade of H3K79 methylation. This mode of action effectively reverses the aberrant epigenetic state driven by MLL fusion proteins in specific leukemias, suppressing oncogenic gene expression and inhibiting cancer cell proliferation. The robust biochemical and cellular data underscore the therapeutic potential of targeting the Dot1L enzyme in cancers characterized by its dysregulation.
References
- 1. Connecting the DOTs on Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L bridges transcription and heterochromatin formation at mammalian pericentromeres | EMBO Reports [link.springer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DOT1L activity affects neural stem cell division mode and reduces differentiation and ASNS expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Connecting the DOTs on Cell Identity [frontiersin.org]
- 9. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
Dot1L-IN-2: A Potent and Selective Inhibitor of the Histone Methyltransferase DOT1L
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dot1L (Disruptor of Telomeric Silencing 1-Like) is a unique histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2][3] Unlike most other histone lysine methyltransferases, Dot1L does not possess a SET domain.[4] Aberrant activity of Dot1L, particularly its recruitment by MLL fusion proteins in mixed-lineage leukemia (MLL), leads to hypermethylation of H3K79 at specific gene loci, driving leukemogenesis.[3][5][6][7][8] This has positioned Dot1L as a compelling therapeutic target for these aggressive cancers. Dot1L-IN-2 is a potent, selective, and orally bioavailable small molecule inhibitor of Dot1L, showing promise as a chemical probe for studying Dot1L biology and as a potential therapeutic agent.[9]
Chemical Structure and Properties of this compound
This compound is a complex heterocyclic molecule with the chemical name N4-methyl-N2-{2-methyl-1-[2-({3-methyl-3H-imidazo[4,5-b]pyridin-6-yl}oxy)phenyl]-1H-indol-6-yl}pyrimidine-2,4-diamine.[9] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1940206-71-2 | [9] |
| Molecular Formula | C27H24N8O | [9] |
| Molecular Weight | 476.53 g/mol | [9] |
| Appearance | Solid Powder | [9] |
| Purity | ≥98% | [9] |
| SMILES | CN1C=NC2=CC(=CN=C12)OC1=CC=CC=C1N1C2C=C(C=CC=2C=C1C)NC1N=C(C=CN=1)NC | [9] |
| InChIKey | RQVLGMREYUFLPQ-UHFFFAOYSA-N | [9] |
| InChI | InChI=1S/C27H24N8O/c1-17-12-18-8-9-19(32-27-29-11-10-25(28-2)33-27)13-23(18)35(17)22-6-4-5-7-24(22)36-20-14-21-26(30-15-20)34(3)16-31-21/h4-16H,1-3H3,(H2,28,29,32,33) | [9] |
Mechanism of Action and Signaling Pathway
Dot1L plays a critical role in gene transcription. In normal cellular processes, it is involved in regulating gene expression, development, and the cell cycle.[1] However, in MLL-rearranged leukemias, chromosomal translocations lead to the formation of fusion proteins (e.g., MLL-AF9, MLL-AF4).[3] These fusion proteins aberrantly recruit Dot1L to the promoter regions of target genes, such as the HOXA9 gene cluster.[3] This results in the hypermethylation of H3K79, leading to sustained overexpression of leukemogenic genes and ultimately, the development of leukemia.[5][6][7][8] this compound acts by competitively inhibiting the catalytic activity of Dot1L, thereby preventing the methylation of H3K79 and suppressing the expression of these oncogenes.[9]
In Vitro Efficacy and Potency
This compound has demonstrated high potency and selectivity in a variety of in vitro assays. The following table summarizes its key activity metrics.
| Assay | IC50 / Ki | Reference |
| Dot1L Enzyme Activity | 0.4 nM (IC50) | [9] |
| Dot1L Binding Affinity | 0.08 nM (Ki) | [9] |
| H3K79 Dimethylation (cellular) | 16 nM (IC50) | [9] |
| HoxA9 Promoter Activity | 340 nM (IC50) | [9] |
| MV4-11 Cell Proliferation | 128 nM (IC50) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
DOT1L Histone Methyltransferase (HMT) Assay (AlphaLISA)
This assay quantifies the enzymatic activity of Dot1L by detecting the methylation of a histone H3 substrate.
Materials:
-
Recombinant human DOT1L enzyme
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated histone H3 peptide substrate
-
AlphaLISA anti-H3K79me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
This compound or other test compounds
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound, DOT1L enzyme, and biotinylated H3 peptide substrate.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of AlphaLISA Acceptor and Donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular H3K79 Dimethylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit H3K79 methylation within a cellular context.
Materials:
-
MV4-11 cells (or other MLL-rearranged leukemia cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed MV4-11 cells in a 6-well plate and treat with varying concentrations of this compound for 72-96 hours.
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify band intensities and normalize the H3K79me2 signal to the total H3 signal.
MV4-11 Cell Proliferation Assay
This assay measures the effect of this compound on the growth of MLL-rearranged leukemia cells.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Protocol:
-
Seed MV4-11 cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specified period (e.g., 6 days).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Dot1L Inhibitor Screening Workflow
The discovery and development of Dot1L inhibitors typically follow a structured workflow, from initial screening to lead optimization.
Conclusion
This compound is a valuable tool for the scientific community, offering a potent and selective means to investigate the biological functions of Dot1L. Its demonstrated efficacy in inhibiting H3K79 methylation and the proliferation of MLL-rearranged leukemia cells underscores the therapeutic potential of targeting this epigenetic regulator. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the properties of this compound and to advance the development of novel therapies for MLL-rearranged leukemias and potentially other cancers where Dot1L activity is implicated.
References
- 1. EpiQuik Global Tri-Methyl Histone H3K79 Quantification Kit (Fluorometric) | EpigenTek [epigentek.com]
- 2. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]
- 8. ovid.com [ovid.com]
- 9. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
Dot1L-IN-2: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Dot1L-IN-2, a potent and selective inhibitor of the histone methyltransferase Dot1L. This document details the quantitative biochemical and cellular activity of the compound, provides step-by-step experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Dot1L (Disruptor of Telomeric Silencing 1-Like) is a unique histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2] This modification is associated with actively transcribed genes.[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, the aberrant recruitment of Dot1L by MLL fusion proteins leads to hypermethylation of H3K79 at ectopic loci.[1][3] This results in the misexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving the disease.[2][3][4] Consequently, inhibiting the catalytic activity of Dot1L has emerged as a promising therapeutic strategy for these malignancies.[1][3]
This compound was discovered through a structure-based fragmentation approach and represents a potent, selective, and orally bioavailable inhibitor of Dot1L.[5] This guide will delve into the technical details of its discovery and characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.4 nM | Scintillation Proximity Assay (SPA) | [5] |
| Ki | 0.08 nM | Scintillation Proximity Assay (SPA) | [5] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay Type | Reference |
| H3K79 Dimethylation IC50 | Not specified | 16 nM | Cellular Assay | [5] |
| HoxA9 Promoter Activity IC50 | Not specified | 340 nM | Reporter Gene Assay | [5] |
| Cell Proliferation IC50 | MV4-11 (MLL-AF4) | 128 nM | Cell Viability Assay | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Dot1L Enzymatic Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated nucleosome substrate by Dot1L.
Materials:
-
Recombinant human Dot1L enzyme
-
Biotinylated nucleosomes
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
S-adenosyl-L-homocysteine (SAH)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2.5 µL of the Dot1L enzyme solution (final concentration to be optimized, e.g., 20 nM).
-
Add 5 µL of the this compound dilution or DMSO control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a mix of biotinylated nucleosomes and [3H]-SAM (final concentrations to be optimized, e.g., 0.25 ng/µL nucleosomes and 0.2 µM SAM).
-
Incubate the reaction for a defined period (e.g., 90 minutes) at room temperature.
-
Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads.
-
Incubate for 60 minutes at room temperature to allow the biotinylated nucleosomes to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular H3K79 Dimethylation Assay (Western Blot)
This assay measures the level of H3K79 dimethylation in cells treated with this compound.
Materials:
-
MV4-11 cells (or other relevant MLL-rearranged cell line)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MV4-11 cells at a density of 0.1 x 106 cells/mL and treat with various concentrations of this compound or DMSO for a specified duration (e.g., 3-6 days).
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K79 dimethylation.[6][7][8]
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of MLL-rearranged leukemia cells.
Materials:
-
MV4-11 cells
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate for a specified period (e.g., 7-10 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values for cell proliferation.[9]
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Dot1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: Aberrant Dot1L signaling in MLL-rearranged leukemia.
Experimental Workflow for Dot1L Inhibitor Screening
Caption: A typical workflow for the discovery and optimization of Dot1L inhibitors.
Hit-to-Lead Optimization Logic
Caption: The logical progression from an initial hit to a lead candidate.
Conclusion
This compound is a highly potent and selective inhibitor of Dot1L, demonstrating significant promise as a therapeutic agent for MLL-rearranged leukemias. Its discovery through a rational, structure-guided approach highlights the power of modern drug discovery techniques. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of epigenetics and oncology, facilitating further investigation into the role of Dot1L in health and disease and aiding in the development of the next generation of epigenetic therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the pivotal role of the histone methyltransferase DOT1L in the pathogenesis of Mixed Lineage Leukemia (MLL)-rearranged (MLL-r) leukemia. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core molecular mechanisms, presents key quantitative data, details experimental methodologies, and visualizes the complex signaling and experimental workflows.
Executive Summary
Chromosomal translocations involving the MLL gene (also known as KMT2A) are characteristic of a particularly aggressive subset of acute leukemias with a historically poor prognosis, especially in infants.[1][2] The resulting MLL fusion proteins are potent oncogenic drivers that reprogram the cellular transcriptome to maintain a leukemic state. A critical effector in this process is the histone H3 lysine 79 (H3K79) methyltransferase, DOT1L. MLL fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci.[1][3] This epigenetic modification is essential for the sustained expression of key leukemogenic genes, most notably the HOXA cluster and MEIS1.[1][3][4] Consequently, DOT1L has emerged as a high-priority therapeutic target, with small molecule inhibitors showing promise in preclinical and clinical settings.[3][5] This guide synthesizes the current understanding of the DOT1L-MLL axis, offering a comprehensive resource for advancing research and therapeutic development in this field.
The Core Mechanism: Hijacking the Epigenetic Machinery
DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of H3K79, a histone mark predominantly associated with actively transcribed genes.[6][7] In normal hematopoiesis, DOT1L's activity is tightly regulated. However, in MLL-r leukemia, this regulation is subverted.
The N-terminus of the MLL protein, which is retained in the fusion, directs the oncoprotein to target gene promoters. The C-terminal fusion partner (e.g., AF9, AF10, ENL) then serves as a scaffold to recruit a multi-protein complex that drives transcriptional elongation.[6][8] A key component of this complex is DOT1L. The interaction can be direct or indirect, often involving components of the Super Elongation Complex (SEC), which includes factors like AF4, AF9, ENL, and the positive transcription elongation factor b (p-TEFb).[3][6][9]
The recruitment of DOT1L to MLL target genes, such as HOXA9 and MEIS1, results in aberrant, high levels of H3K79 di- and tri-methylation.[7][10][11] This hypermethylation creates a chromatin environment that is permissive for sustained high-level transcription, effectively locking the cell into an undifferentiated, proliferative, leukemic state.[12] The dependence of MLL-r leukemia cells on this pathway is profound; genetic or pharmacological inhibition of DOT1L leads to a reversal of the leukemogenic gene expression program, cell cycle arrest, differentiation, and ultimately, apoptosis.[13]
Interplay with Other Epigenetic Regulators: The SIRT1/SUV39H1 Axis
Recent research has revealed a more intricate layer of regulation. DOT1L activity at MLL target genes actively antagonizes a repressive chromatin state.[12][14] Specifically, DOT1L inhibits the localization of a repressive complex composed of the histone deacetylase SIRT1 and the H3K9 methyltransferase SUV39H1.[12][14][15] This maintains an "open" chromatin state characterized by high H3K9 acetylation and low H3K9 methylation.
Upon DOT1L inhibition, SIRT1 is recruited to these loci, where it deacetylates H3K9.[15] SIRT1, in turn, is required for the subsequent recruitment of SUV39H1, which deposits repressive H3K9 methylation marks.[15][16] This cascade of events leads to the establishment of a heterochromatin-like state, silencing the MLL-fusion target genes and contributing to the anti-leukemic effects of DOT1L inhibitors.[12][15]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and workflows central to understanding DOT1L's role in MLL-r leukemia.
Caption: Mechanism of DOT1L recruitment and action in MLL-rearranged leukemia.
Caption: The DOT1L-SIRT1 antagonistic relationship at MLL target genes.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies on DOT1L inhibition in MLL-r leukemia models.
Table 1: Cellular Potency of DOT1L Inhibitor EPZ-5676 (Pinometostat)
| Cell Line | MLL Fusion | IC50 (nM) after 14 days | Reference |
| MV4;11 | MLL-AF4 | 3.5 | [5] |
| MOLM-13 | MLL-AF9 | Sensitive (low nM range) | [17] |
| RS4;11 | MLL-AF4 | Moderately Sensitive | [17] |
| THP-1 | MLL-AF9 | Resistant | [17] |
| KOPN8 | MLL-ENL | Sensitive | [17] |
| SEM | MLL-AF4 | Moderately Sensitive | [17] |
Note: Sensitivity categories are based on relative IC50 values as described in the cited literature. Exact nM values for all lines were not always provided in a single source.
Table 2: Effect of DOT1L Inhibition on MLL Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Time Point | Reference |
| MV4-11 | SYC-522 (DOT1L Inhibitor) | HOXA9 | ~50% decrease | 6 days | [4] |
| MV4-11 | SYC-522 (DOT1L Inhibitor) | MEIS1 | >50% decrease | 6 days | [4] |
| MOLM-13 | SYC-522 (DOT1L Inhibitor) | HOXA9 | >50% decrease | 6 days | [4] |
| MOLM-13 | SYC-522 (DOT1L Inhibitor) | MEIS1 | ~50% decrease | 6 days | [4] |
Table 3: Effect of DOT1L Deletion on H3K79me2 at Target Loci
| Gene Locus | Condition | H3K79me2 Levels | Time Point | Reference |
| HoxA7 | Dot1l Deletion (Cre) | Complete Absence | 5 days | [7] |
| HoxA9 | Dot1l Deletion (Cre) | Complete Absence | 5 days | [7] |
| Meis1 | Dot1l Deletion (Cre) | Complete Absence | 5 days | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of key findings. The following sections provide generalized, yet comprehensive, protocols for assays commonly used in the study of DOT1L in MLL-r leukemia.
Chromatin Immunoprecipitation (ChIP) for H3K79me2
This protocol is for the analysis of histone modifications at specific genomic loci.
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Methodology:
-
Cross-linking: Culture MLL-r leukemia cells (e.g., MV4-11, MOLM-13) to the desired density (~1-2 x 107 cells per IP). Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle agitation. Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.[18][19]
-
Cell Collection and Lysis: Pellet suspension cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in a cell lysis buffer (containing protease inhibitors) and incubate on ice for 10-15 minutes to lyse the cell membrane.[18]
-
Nuclei Isolation and Chromatin Shearing: Pellet the nuclei by centrifugation. Resuspend the nuclear pellet in a nuclei lysis buffer (containing SDS and protease inhibitors). Shear the chromatin to an average size of 200-1000 bp using an optimized sonication protocol. Keep samples on ice throughout.[19]
-
Immunoprecipitation (IP): Dilute the sheared chromatin with a dilution buffer to reduce the SDS concentration. Save a small aliquot as the "input" control. Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with rotation with a specific antibody against H3K79me2. A negative control IP with a non-specific IgG should be run in parallel.[18][20]
-
Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Perform a series of stringent washes using low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[20]
-
Elution and Reverse Cross-linking: Elute the chromatin from the antibody/bead complex using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4-5 hours or overnight.[20]
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a commercial PCR purification kit.[20]
-
Analysis: Quantify the amount of specific DNA sequences in the IP and input samples using quantitative PCR (qPCR) with primers designed for target gene promoters (e.g., HOXA9, MEIS1) and control regions.
Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol measures changes in mRNA levels of target genes.
Methodology:
-
RNA Isolation: Treat MLL-r cells with a DOT1L inhibitor or control (e.g., DMSO) for the desired duration (e.g., 3-6 days). Harvest cells and isolate total RNA using a TRIzol-based method or a commercial RNA purification kit. Perform DNase treatment to remove any contaminating genomic DNA.[4][21]
-
cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[21][22]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (e.g., HOXA9, MEIS1), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green) or a specific probe (TaqMan).[21][23] Include a no-template control (NTC) for each primer set.
-
Thermal Cycling and Data Acquisition: Perform the qPCR on a real-time PCR instrument. A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 sec) and a combined annealing/extension step (e.g., 60°C for 60 sec).[2][22] Fluorescence is measured at the end of each cycle.
-
Data Analysis: Determine the quantification cycle (Cq) or threshold cycle (Ct) for each reaction. Normalize the Cq value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCq method.[4]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of DOT1L inhibitors on cell proliferation and viability.
Methodology:
-
Cell Plating: Seed MLL-r leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 105 cells/mL).[24]
-
Compound Treatment: Add serial dilutions of the DOT1L inhibitor (e.g., EPZ-5676) to the wells. Include wells with vehicle control (DMSO) and media-only blanks. Incubate the plate for the desired time period (e.g., 7-14 days, as DOT1L inhibitors often have a delayed effect).[5][24]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[25]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance from the sample readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).
Conclusion and Future Directions
The evidence overwhelmingly establishes DOT1L as a non-redundant, critical dependency in MLL-r leukemia. The aberrant recruitment of DOT1L by MLL fusion proteins drives a leukemogenic gene expression program that is essential for the maintenance of the disease. This dependency creates a clear therapeutic window, which has been exploited by the development of specific small molecule inhibitors.
Future research should focus on several key areas:
-
Overcoming Resistance: Understanding and overcoming both primary and acquired resistance to DOT1L inhibitors is paramount for their clinical success.
-
Combination Therapies: Exploring rational combinations of DOT1L inhibitors with other targeted agents (e.g., Menin-MLL inhibitors, CDK9 inhibitors) or standard chemotherapy holds significant promise for achieving deeper and more durable responses.[2][3]
-
Biomarker Development: Identifying robust biomarkers to predict which patients are most likely to respond to DOT1L-targeted therapies will be crucial for clinical trial design and patient stratification.
-
Targeting Protein-Protein Interactions: Developing therapeutics that disrupt the specific protein-protein interaction between DOT1L and the MLL fusion complex, rather than inhibiting the catalytic activity, may offer a more targeted approach with a potentially wider therapeutic index.[8][10]
Continued investigation into the intricate molecular mechanisms governed by DOT1L will undoubtedly fuel the development of more effective and personalized treatments for patients with MLL-rearranged leukemia.
References
- 1. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidomimetics for Targeting Protein–Protein Interactions between DOT1L and MLL Oncofusion Proteins AF9 and ENL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Degree of Recruitment of DOT1L to MLL-AF9 Defines Level of H3K79 Di- and Tri-methylation on Target Genes and Transformation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 12. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. ChIP Protocol | Proteintech Group [ptglab.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. elearning.unite.it [elearning.unite.it]
- 23. sg.idtdna.com [sg.idtdna.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dot1L-IN-2: A Technical Guide to a Potent Chemical Probe for the Histone Methyltransferase DOT1L
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Dot1L-IN-2, a potent and selective chemical probe for the histone lysine methyltransferase DOT1L. It includes key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate its use in research and drug discovery.
Introduction to DOT1L and Chemical Probes
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for the mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79).[1] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain.[2] H3K79 methylation is predominantly associated with actively transcribed genes and plays crucial roles in transcriptional regulation, cell cycle progression, and DNA damage repair.[3][4]
The aberrant activity of DOT1L is a key driver in certain cancers, most notably in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias.[5][6] In these cancers, MLL fusion proteins aberrantly recruit DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the sustained expression of oncogenes like HOXA9 and MEIS1.[5] This has established DOT1L as a high-priority therapeutic target.
Chemical probes are small molecules designed to selectively engage a specific protein target, enabling the interrogation of its function in biological systems.[3][7] A high-quality chemical probe must exhibit high potency, well-defined selectivity, and demonstrate target engagement in a cellular context.[3] this compound is a potent, selective, and orally bioavailable inhibitor of DOT1L, making it a valuable tool for studying its biological functions and validating its therapeutic potential.[8][9][10][11][12]
This compound: Quantitative Profile
This compound is a highly potent S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L. Its efficacy and selectivity are summarized below.
| Parameter | Value | Description | Reference(s) |
| IC50 | 0.4 nM | The half-maximal inhibitory concentration against recombinant human DOT1L in a biochemical assay. | [8][10][11] |
| Ki | 0.08 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the DOT1L enzyme. | [8][10][11] |
Biological Mechanism and Signaling Pathways
DOT1L catalyzes the transfer of a methyl group from the cofactor SAM to the ε-amino group of H3K79.[1] In MLL-r leukemia, this enzymatic activity is hijacked by fusion oncoproteins, leading to a pathogenic gene expression program.
In the context of MLL-rearranged leukemia, the inhibition of DOT1L by a chemical probe like this compound can reverse the aberrant epigenetic state and suppress the oncogenic transcriptional program.
Experimental Protocols
Detailed methodologies are essential for the effective use of this compound and for ensuring the reproducibility of experimental results.
In Vitro DOT1L Enzymatic Assay (Scintillation Proximity Assay)
This protocol measures the direct inhibitory effect of a compound on DOT1L's methyltransferase activity.
Principle: This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated nucleosome substrate. When the [³H]-methylated nucleosome binds to a streptavidin-coated scintillant-embedded bead, the emitted beta particle excites the scintillant, producing a light signal that is proportional to enzyme activity.[13]
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
Component Preparation: To wells of a 384-well plate, add recombinant human DOT1L enzyme, biotinylated HeLa nucleosomes, and a serial dilution of this compound (or control compound).
-
Initiation: Start the reaction by adding a mixture of unlabeled SAM and [³H]-SAM.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of unlabeled SAM and S-adenosyl-L-homocysteine (SAH).
-
Detection: Add streptavidin-coated SPA beads and incubate to allow binding.
-
Measurement: Measure the scintillation signal using a microplate scintillation counter.
-
Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular H3K79 Dimethylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit DOT1L activity within a cellular context by measuring the global levels of a key epigenetic mark.
Principle: Cells are treated with the inhibitor, and total histones are extracted. Western blotting with an antibody specific for H3K79me2 is used to quantify the level of this mark, which is a direct product of DOT1L activity.[2][14]
Methodology:
-
Cell Culture: Plate MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) at a suitable density.
-
Treatment: Treat cells with a range of concentrations of this compound or DMSO (vehicle control) for a period of 4 to 9 days, as the turnover of histone marks is slow.[14]
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against H3K79me2.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
As a loading control, probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the H3K79me2 signal to the total Histone H3 signal to determine the relative reduction in methylation.
MLL-r Cell Proliferation Assay
This protocol measures the functional consequence of DOT1L inhibition on the growth of DOT1L-dependent cancer cells.
Principle: MLL-r leukemia cells are dependent on DOT1L activity for their proliferation.[5] The antiproliferative effect of this compound is measured by quantifying the number of viable cells after a period of treatment.
Methodology:
-
Cell Seeding: Seed MLL-r cells (e.g., MV4-11) in a 96-well plate at a low density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Culture the cells for an extended period, typically 7 to 10 days, due to the cytostatic rather than cytotoxic effect of DOT1L inhibitors.[5]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by direct cell counting using a trypan blue exclusion assay.
-
Analysis: Normalize the viability data to the vehicle control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or EC50 value.
Chemical Probe Discovery and Validation Workflow
The development of a high-quality chemical probe like this compound follows a rigorous validation workflow to ensure it is fit for purpose.[7]
References
- 1. Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. dbaitalia.it [dbaitalia.it]
- 13. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling H3K79 Methylation: A Technical Guide to Utilizing Dot1L-IN-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of H3K79 Methylation in Gene Regulation
Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, the methylation of histone H3 at lysine 79 (H3K79) is a key mark associated with active gene transcription.[1][2] Unlike many other histone modifications that occur on the N-terminal tails, H3K79 is located on the globular domain of the histone H3 core.[1] The sole enzyme responsible for mono-, di-, and trimethylation of H3K79 is the Disruptor of Telomeric Silencing 1-like (DOT1L) protein.[2][3] This unique specificity makes DOT1L a critical regulator of cellular processes and a compelling therapeutic target. Dysregulation of DOT1L and the subsequent aberrant H3K79 methylation are particularly implicated in the pathogenesis of certain cancers, most notably MLL-rearranged (MLL-r) leukemias.[2]
This guide provides a comprehensive technical overview of H3K79 methylation, its role in cellular signaling, and the application of Dot1L-IN-2, a potent and selective inhibitor, as a chemical probe to investigate and modulate this epigenetic pathway.
The Functional Landscape of DOT1L and H3K79 Methylation
DOT1L's activity is intricately linked with active transcription. It is often recruited to genes by binding to the phosphorylated C-terminal domain of actively transcribing RNA polymerase II.[2] The different methylation states of H3K79 have distinct roles; mono- and di-methylation are generally associated with active gene transcription, while trimethylation is linked to gene repression.[2] Beyond transcription, DOT1L-mediated H3K79 methylation is crucial for a variety of fundamental cellular processes:
-
Cell Cycle Progression: H3K79 methylation levels fluctuate throughout the cell cycle, indicating a role in its regulation.[2]
-
DNA Damage Response: DOT1L and H3K79 methylation are involved in DNA damage signaling and repair pathways.[2]
-
Development and Differentiation: Proper regulation of H3K79 methylation by DOT1L is essential for embryonic development and the maintenance of hematopoietic homeostasis.[2]
-
Somatic Reprogramming: Inhibition of DOT1L can enhance the efficiency of somatic cell reprogramming into pluripotent stem cells.[2]
Pathological Significance: DOT1L in MLL-Rearranged Leukemia
In aggressive acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, DOT1L plays a direct oncogenic role. MLL fusion proteins, resulting from chromosomal translocations, aberrantly recruit DOT1L to target gene loci, including the HOXA9 and MEIS1 genes.[3][4] This mislocalization leads to hypermethylation of H3K79, maintaining an open chromatin state and driving the overexpression of these leukemogenic genes, which is essential for the initiation and maintenance of the disease.[2][3] Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy to selectively target and eliminate these cancer cells.[2]
This compound: A Potent and Selective Chemical Probe
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of DOT1L.[1][5] It acts as an S-adenosyl-L-methionine (SAM) competitive inhibitor, binding to the enzyme's catalytic pocket and preventing the transfer of a methyl group to H3K79.[3][6] Its high potency and selectivity make it an invaluable tool for dissecting the biological functions of DOT1L and H3K79 methylation.
Quantitative Data Presentation
The following tables summarize the key in vitro and cellular potencies of this compound and other widely used DOT1L inhibitors for comparison.
Table 1: In Vitro Efficacy of DOT1L Inhibitors
| Compound | Target | IC50 (nM) | Ki (pM) | Assay Type |
| This compound | DOT1L | 0.4[1][5] | 80[1][5] | Biochemical Assay |
| EPZ004777 | DOT1L | 0.4[4][7] | - | Biochemical Assay |
| Pinometostat (EPZ-5676) | DOT1L | - | 80[8][9] | Biochemical Assay |
Table 2: Cellular Activity of DOT1L Inhibitors
| Compound | Cell Line | Parameter | IC50 (nM) |
| This compound | MV4-11 (MLL-r) | Proliferation | 128[1][5] |
| This compound | - | H3K79 Dimethylation | 16[1][5] |
| This compound | - | HoxA9 Promoter Activity | 340[1][5] |
| Pinometostat (EPZ-5676) | MV4-11 (MLL-r) | Proliferation | 3.5 - 9[9][10] |
| Pinometostat (EPZ-5676) | MV4-11 (MLL-r) | H3K79 Dimethylation | 2.6[9] |
Mandatory Visualizations
Signaling and Regulatory Pathways
Caption: H3K79 methylation pathway regulation and downstream effects.
Experimental Workflow
Caption: Workflow for evaluating the cellular effects of this compound.
Mechanism of Action in MLL-Rearranged Leukemia
Caption: this compound mechanism of action in MLL-rearranged leukemia.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound. These protocols are optimized for a human MLL-rearranged leukemia cell line, such as MV4-11.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -80°C. Further dilute in culture medium to desired final concentrations immediately before use.
-
Treatment: Seed MV4-11 cells at a density of 2 x 10^5 cells/mL. Add this compound or vehicle control (DMSO, final concentration ≤ 0.1%) to the culture medium. Incubate for the desired time points (e.g., 2, 4, 6, and 8 days) for downstream analysis.
Protocol 2: Western Blot for H3K79 Methylation
-
Histone Extraction: After treatment, harvest ~2 x 10^6 cells by centrifugation. Wash with ice-cold PBS. Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine protein concentration using a Bradford or BCA protein assay.
-
SDS-PAGE: Load 10-15 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-H3K79me2 (e.g., Abcam ab3594)
-
Anti-total Histone H3 (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat 1 x 10^7 cells with this compound or vehicle for the desired time. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Sonication: Wash cells with ice-cold PBS. Lyse the cells and nuclei. Shear the chromatin into 200-800 bp fragments using a sonicator. Optimization of sonication conditions is critical.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K79me2 antibody or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., HOXA9) and a negative control region.
Protocol 4: Cell Viability/Proliferation Assay (MTT/CCK-8)
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of medium containing 2x concentrations of serially diluted this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time course (e.g., up to 14 days, with media and compound changes every 3-4 days).
-
Assay:
-
For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) and incubate overnight to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The histone methyltransferase DOT1L and its catalytic product, H3K79 methylation, are central players in transcriptional regulation and cellular identity. Their aberrant activity in diseases like MLL-rearranged leukemia highlights their significance as therapeutic targets. Potent and selective inhibitors such as this compound are indispensable tools for both basic research and preclinical studies. They allow for the precise interrogation of DOT1L's function, validation of its role in disease, and the exploration of novel therapeutic strategies. Future research will likely focus on overcoming potential resistance mechanisms and exploring combination therapies, for which compounds like this compound will be crucial for preclinical validation.[11] The continued study of this epigenetic axis promises to yield deeper insights into gene regulation and new avenues for treating complex diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of DOT1L Inhibition in Cancer: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histone methyltransferase DOT1L, the sole enzyme responsible for H3K79 methylation, has emerged as a compelling therapeutic target in various malignancies. Its aberrant activity is intrinsically linked to oncogenic gene expression programs in both hematological and solid tumors. This technical guide provides an in-depth overview of the target validation of DOT1L in cancer cells, with a focus on the well-characterized inhibitors EPZ004777 and its potent analog, EPZ-5676 (Pinometostat). We present a comprehensive summary of their inhibitory activities, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively investigate and validate DOT1L as a therapeutic target in their own cancer models.
Introduction: DOT1L as a Critical Oncogenic Driver
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain.[2] This structural distinction has facilitated the development of highly selective inhibitors.
DOT1L-mediated H3K79 methylation is predominantly associated with active gene transcription.[2] In several cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias, DOT1L is aberrantly recruited to chromatin by MLL fusion proteins. This leads to the hypermethylation of H3K79 at the promoter regions of critical oncogenes, such as HOXA9 and MEIS1, driving leukemogenesis.[3][4] Beyond hematological malignancies, dysregulated DOT1L activity has been implicated in the pathogenesis of various solid tumors, including breast, lung, and gastric cancers, where it can influence processes like epithelial-mesenchymal transition, angiogenesis, and cell cycle progression.[5]
The critical role of DOT1L in maintaining the oncogenic state of cancer cells has positioned it as a prime target for therapeutic intervention. The development of small molecule inhibitors that competitively block the S-adenosylmethionine (SAM) binding site of DOT1L has provided powerful tools for its validation as a drug target.[3]
Quantitative Analysis of DOT1L Inhibitor Activity
The following tables summarize the in vitro efficacy of two key DOT1L inhibitors, EPZ004777 and EPZ-5676, across various cancer cell lines. This quantitative data is crucial for selecting appropriate cell models and designing effective experiments for target validation studies.
Table 1: Biochemical and Cellular Activity of EPZ004777 and EPZ-5676 [6]
| Compound | DOT1L Ki (nM) | MV4-11 Proliferation IC50 (nM) | Selectivity (fold vs. other HMTs) |
| EPZ004777 | 0.3 | 8.2 | >1000 |
| EPZ-5676 | 0.08 | 3.5 | >37,000 |
Table 2: Anti-proliferative Activity (IC50, μM) of EPZ004777 in Leukemia Cell Lines [7]
| Cell Line | MLL Status | IC50 (μM) |
| MOLM-13 | MLL-AF9 | < 0.05 |
| MV4-11 | MLL-AF4 | < 0.05 |
| RS4;11 | MLL-AF4 | < 0.05 |
| SEM | MLL-AF4 | < 0.05 |
| KOPN-8 | MLL-ENL | < 0.05 |
| MONO-MAC-6 | MLL-AF9 | < 0.05 |
| HL-60 | Non-rearranged | > 50 |
| K-562 | Non-rearranged | > 50 |
| NB4 | Non-rearranged | > 50 |
| KG-1 | Non-rearranged | > 50 |
| REH | Non-rearranged | > 50 |
| U937 | Non-rearranged | > 50 |
Experimental Protocols for DOT1L Target Validation
This section provides detailed methodologies for essential experiments to validate the targeting of DOT1L in cancer cells.
Cell Viability (MTT) Assay
This protocol is for determining the effect of DOT1L inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DOT1L inhibitor (e.g., EPZ004777 or EPZ-5676)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of the DOT1L inhibitor in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plates for the desired duration (e.g., 7-14 days for DOT1L inhibitors, with media and compound changes every 3-4 days).[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot for H3K79 Methylation
This protocol is to assess the on-target effect of DOT1L inhibitors by measuring the levels of H3K79 methylation.
Materials:
-
Cancer cells treated with a DOT1L inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K79me2, anti-H3K79me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the DOT1L inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against H3K79me2, H3K79me3, and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.[10]
-
Quantify the band intensities and normalize the H3K79 methylation levels to the total Histone H3 levels.
Chromatin Immunoprecipitation (ChIP)
This protocol is to investigate the effect of DOT1L inhibition on H3K79 methylation at specific gene loci.
Materials:
-
Cancer cells treated with a DOT1L inhibitor
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Antibodies (anti-H3K79me2, IgG control)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target gene promoters (e.g., HOXA9, MEIS1)
Procedure:
-
Treat cells with the DOT1L inhibitor.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.[11]
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-H3K79me2 antibody or an IgG control overnight at 4°C.[12]
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight and treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Visualizing the Molecular Landscape of DOT1L Inhibition
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in DOT1L target validation.
Conclusion
The validation of DOT1L as a therapeutic target in various cancers is supported by a robust body of preclinical evidence. The specific and potent inhibition of its methyltransferase activity by small molecules like EPZ004777 and EPZ-5676 leads to a reduction in H3K79 methylation, suppression of oncogenic gene expression, and ultimately, cancer cell death and differentiation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to further investigate the role of DOT1L in their specific cancer models. Continued exploration in this area holds significant promise for the development of novel epigenetic therapies for patients with cancers driven by aberrant DOT1L activity.
References
- 1. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Histone H3K79 Methyltransferase DOT1L Methyltransferase Binds Actively Transcribing RNA Polymerase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Epigenetic Landscape: A Technical Guide to Dot1L-IN-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core epigenetic effects of Dot1L-IN-2, a potent and selective inhibitor of the histone methyltransferase Dot1L. This document provides a comprehensive overview of the inhibitor's mechanism of action, its impact on histone methylation and gene expression, and detailed methodologies for key experimental protocols. The information presented is intended to empower researchers and drug development professionals in their exploration of Dot1L-targeted therapies.
Introduction: Dot1L as a Therapeutic Target
Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] Unlike most histone methyltransferases, Dot1L does not possess a SET domain. This structural distinction makes it an attractive target for the development of highly selective inhibitors.[1]
H3K79 methylation plays a crucial role in the regulation of gene transcription. While mono- and di-methylation of H3K79 are generally associated with active gene transcription, tri-methylation is linked to gene repression.[1] Aberrant Dot1L activity and the resulting dysregulation of H3K79 methylation are strongly implicated in the pathogenesis of several cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2] In these aggressive cancers, MLL fusion proteins aberrantly recruit Dot1L to ectopic gene loci, leading to the hypermethylation of H3K79 and the subsequent overexpression of leukemogenic genes such as HOXA9 and MEIS1.[1]
Inhibiting the catalytic activity of Dot1L presents a promising therapeutic strategy to reverse this aberrant epigenetic state, suppress the expression of key oncogenes, and ultimately halt cancer progression. This compound has emerged as a potent and selective small molecule inhibitor of Dot1L, offering a valuable tool for both basic research and preclinical drug development.
This compound: Potency and Cellular Activity
This compound is a highly potent, selective, and orally bioavailable inhibitor of Dot1L.[3][4][5] It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of Dot1L, thereby preventing the transfer of a methyl group to H3K79.[6][7]
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Reference |
| IC50 (Dot1L enzyme) | 0.4 nM | [3][4][5] |
| Ki (Dot1L enzyme) | 0.08 nM | [3][4][5] |
| IC50 (H3K79 dimethylation in cells) | 16 nM | [3][4] |
| IC50 (MV4-11 cell proliferation) | 128 nM | [3][4] |
As summarized in Table 1, this compound demonstrates exceptional potency at the enzymatic level, with a sub-nanomolar IC50 value. This potency translates effectively into a cellular context, where it inhibits H3K79 dimethylation and suppresses the proliferation of the MLL-rearranged leukemia cell line MV4-11 in the nanomolar range.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its epigenetic effects by directly inhibiting the catalytic activity of Dot1L. This leads to a global reduction in H3K79 methylation levels, which in turn alters chromatin structure and gene expression.
Caption: Mechanism of this compound action and its downstream epigenetic consequences.
The inhibition of Dot1L by this compound leads to a decrease in H3K79 methylation, particularly the di- and tri-methylation marks that are crucial for maintaining the expression of oncogenes in MLL-rearranged leukemia. This reduction in "active" histone marks contributes to a more condensed chromatin state at target gene loci, leading to transcriptional repression. The ultimate cellular consequences of these epigenetic changes are the inhibition of cancer cell proliferation and the induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the epigenetic effects of this compound.
Dot1L Enzymatic Inhibition Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant Dot1L. A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group from SAM to a histone substrate.
Materials:
-
Recombinant human Dot1L enzyme
-
Histone H3 substrate (e.g., recombinant, or as part of a nucleosome)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine recombinant Dot1L, histone H3 substrate, and the diluted this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid to precipitate proteins).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM, and dry.
-
Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone H3K79 Methylation Assay
This assay measures the effect of this compound on the levels of H3K79 methylation within cells, typically using Western blotting.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-H3K79me2, anti-H3K79me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in culture plates and allow them to adhere or reach a desired density.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific H3K79 methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the methylated H3K79 levels to total H3.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the changes in the expression of Dot1L target genes, such as HOXA9 and MEIS1, following treatment with this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound as described for the cellular histone methylation assay.
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Proliferation/Viability Assay
This assay determines the effect of this compound on the growth and viability of cancer cells. The MTT or MTS assay is a commonly used colorimetric method.
Materials:
-
Cancer cell line
-
This compound
-
96-well culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
After allowing the cells to attach, add serial dilutions of this compound to the wells.
-
Incubate the plate for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions.
-
At the end of the incubation period, add the MTT or MTS reagent to each well.
-
Incubate for a few hours to allow viable cells to metabolize the reagent into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: A typical experimental workflow for characterizing a Dot1L inhibitor.
Conclusion and Future Directions
This compound is a powerful research tool for dissecting the biological roles of Dot1L and H3K79 methylation. Its high potency and selectivity make it an excellent candidate for further preclinical development as a potential therapeutic for MLL-rearranged leukemias and other cancers driven by aberrant Dot1L activity.
Future research should focus on comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. Furthermore, exploring the potential of this compound in combination with other epigenetic modifiers or standard chemotherapy agents could lead to more effective and durable therapeutic strategies for patients with these challenging malignancies. The continued investigation of Dot1L inhibitors like this compound will undoubtedly deepen our understanding of epigenetic regulation in cancer and pave the way for novel targeted therapies.
References
- 1. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. adooq.com [adooq.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dot1L Inhibitors for Studying Gene Transcription Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2] This epigenetic mark is intrinsically linked to the regulation of gene transcription, DNA repair, and cell cycle progression.[2][3][4] H3K79 di- and tri-methylation are strongly correlated with actively transcribed genes.[4][5] In pathological contexts, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias, aberrant recruitment of DOT1L by MLL-fusion proteins leads to hypermethylation of H3K79 at target loci like HOXA9 and MEIS1, driving oncogenic gene expression.[3][6] Small molecule inhibitors targeting DOT1L's catalytic activity serve as powerful chemical probes to dissect these mechanisms and represent a promising therapeutic strategy. This guide details the role of DOT1L in transcription, provides quantitative data on key inhibitors such as Dot1L-IN-2, and outlines essential experimental protocols for their use in research.
The Central Role of DOT1L in Gene Transcription
DOT1L is a non-SET domain methyltransferase that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3.[2] This activity is critical in several biological processes.
Mechanism in Transcriptional Regulation
H3K79 methylation is predominantly found within the bodies of actively transcribed genes, correlating positively with gene expression levels.[1][5] The prevailing model suggests that DOT1L is recruited to these regions through interactions with the transcriptional machinery, including the phosphorylated C-terminal domain of RNA Polymerase II. Recent evidence also points to a role for the DOT1L complex in transcriptional initiation by facilitating the recruitment of the general transcription factor TFIID.[7] This dual role in both initiation and elongation highlights its integral function in the transcription process.
Pathological Function in MLL-Rearranged Leukemia
In MLL-rearranged (MLL-r) leukemias, chromosomal translocations produce fusion proteins (e.g., MLL-AF9, MLL-AF4) that aberrantly recruit the DOT1L enzyme complex to specific gene loci.[3] This mislocalization results in ectopic H3K79 hypermethylation and sustained high-level expression of leukemogenic genes, including the HOXA cluster and MEIS1, which are critical for maintaining the leukemia stem cell state.[3][6] Inhibition of DOT1L's methyltransferase activity has been shown to reverse this aberrant gene signature, reduce leukemia cell proliferation, and induce differentiation, establishing DOT1L as a key therapeutic target in this disease.[6][8]
This compound and Other Key Chemical Probes
This compound is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L. Like other well-characterized inhibitors such as Pinometostat (EPZ-5676) and SYC-522, it serves as a critical tool for elucidating the functions of DOT1L.
Quantitative Data for Key DOT1L Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other widely used DOT1L inhibitors.
Table 1: Biochemical Potency of DOT1L Inhibitors
| Compound | Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity |
|---|---|---|---|---|
| This compound | SAM-competitive | 0.4[9] | 0.08[9] | High (data specific to other HMTs not detailed) |
| Pinometostat (EPZ-5676) | SAM-competitive | - | 0.08[10][11] | >37,000-fold vs. other methyltransferases[11] |
| SYC-522 | SAM-competitive | - | 0.5[12] | >200-fold vs. PRMT1, CARM1, SUV39H1 (>100 µM)[12] |
Table 2: Cellular Activity of DOT1L Inhibitors in MLL-Rearranged Cells
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | MV4-11 | Proliferation | 128 | [9] |
| MV4-11 | H3K79 Dimethylation | 16 | [9] | |
| MV4-11 | HoxA9 Promoter Activity | 340 | [9] | |
| Pinometostat (EPZ-5676) | MV4-11 | HOXA9 mRNA Expression | 67 | [11] |
| MV4-11 | MEIS1 mRNA Expression | 53 | [11] | |
| Various MLL-r | Proliferation | 4 - 23 | [13] | |
| SYC-522 | MLL-r cells | Gene Expression (HOXA9, MEIS1) | >50% reduction at 3 µM | [14] |
| | MLL-r cells | Cell Cycle Arrest | G0/G1 arrest at 3 µM |[14] |
Key Experimental Protocols
To effectively study gene transcription regulation using Dot1L inhibitors, a series of biochemical and cellular assays are required.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of DOT1L and its inhibition by compounds like this compound.
Methodology:
-
Reaction Setup: Recombinant human DOT1L enzyme is incubated with a histone substrate (e.g., recombinant nucleosomes or histone H3 peptides) in an HMT assay buffer.[15]
-
Cofactor Addition: A methyl donor, typically radiolabeled S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), is added to the reaction.[15][16]
-
Inhibitor Treatment: Test compounds (e.g., this compound) are added at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 1 hour).
-
Detection:
-
Radiometric: The reaction is stopped, and the histone substrate is captured on a filter membrane. The incorporation of the [³H]-methyl group is quantified via liquid scintillation counting.[15][16]
-
Chemiluminescent: An alternative method uses an antibody specific to methylated H3K79, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection in a microplate reader.[17]
-
Cellular H3K79 Methylation Assay (Western Blot)
This protocol assesses the ability of a DOT1L inhibitor to reduce H3K79 methylation levels within cells.
Methodology:
-
Cell Treatment: Culture cells (e.g., MV4-11) with varying concentrations of the DOT1L inhibitor for a period sufficient to observe histone mark turnover (typically 4-9 days).[11]
-
Histone Extraction: Lyse the cells and isolate histone proteins, often through a crude nuclei extraction followed by acid extraction.[18][19]
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate histone proteins (e.g., 10-15 µg) on a 15% polyacrylamide gel.[19]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Immunoblotting:
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.[18]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by qPCR or sequencing (ChIP-seq) is used to measure the occupancy of H3K79me2 at specific gene loci, such as the HOXA9 promoter, in response to DOT1L inhibition.
Methodology:
-
Cross-linking: Treat inhibitor-exposed cells with formaldehyde to cross-link proteins to DNA.[21]
-
Chromatin Shearing: Lyse cells and shear chromatin into fragments of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).[21][22]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for H3K79me2. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the captured complexes and reverse the formaldehyde cross-links by heating. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis:
Conclusion and Future Directions
DOT1L inhibitors, including this compound, are indispensable tools for investigating the epigenetic control of gene transcription. Their high potency and selectivity allow for precise interrogation of DOT1L's function in both normal physiology, such as development and differentiation, and in disease states like MLL-rearranged leukemia.[25][26] Studies using these inhibitors have firmly established the dependency of MLL-r leukemias on DOT1L activity and have provided a strong rationale for its clinical development.[8] Future research will likely focus on exploring combination therapies, where DOT1L inhibitors may sensitize cancer cells to other treatments like chemotherapy, and on elucidating the broader, non-catalytic roles of the DOT1L protein complex in cellular processes.[7][27]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The many faces of histone H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ashpublications.org [ashpublications.org]
- 14. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 23. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 25. Connecting the DOTs on Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DOT1L activity affects neural stem cell division mode and reduces differentiation and ASNS expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Dot1L-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of Dot1L-IN-2, a potent and selective inhibitor of the histone methyltransferase DOT1L. The information presented herein is intended for an audience with a strong background in oncology, molecular biology, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.
Core Efficacy Data of this compound
This compound has demonstrated significant potency and selectivity in both biochemical and cellular assays. Its efficacy is most pronounced in the context of MLL-rearranged leukemias, which are known to be dependent on the catalytic activity of DOT1L.[1] A summary of the key in vitro efficacy data is presented below.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human DOT1L | IC50 | 0.4 nM | [1] |
| Recombinant Human DOT1L | Ki | 0.08 nM | [1] | |
| Cellular Assay | MV4-11 (MLL-AF4) | H3K79 Dimethylation IC50 | 16 nM | [1] |
| MV4-11 (MLL-AF4) | HOXA9 Promoter Activity IC50 | 340 nM | [1] | |
| MV4-11 (MLL-AF4) | Cell Proliferation IC50 | 128 nM | [1] |
Key Signaling Pathway: DOT1L in MLL-Rearranged Leukemia
In mixed-lineage leukemia (MLL)-rearranged leukemia, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[2][3] This results in the hypermethylation of Histone H3 at lysine 79 (H3K79) at specific gene loci, including the HOXA9 and MEIS1 genes.[4][5] The subsequent overexpression of these genes is a critical driver of leukemogenesis. This compound acts by competitively inhibiting the catalytic activity of DOT1L, thereby preventing H3K79 methylation and suppressing the expression of these oncogenic driver genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy data table are provided below. These protocols are synthesized from standard practices in the field for evaluating DOT1L inhibitors.
DOT1L Enzymatic Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of DOT1L on a histone substrate.
Materials:
-
Recombinant human DOT1L enzyme
-
Oligonucleosomes (as substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Filter plates and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the DOT1L enzyme, oligonucleosome substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an excess of cold SAH.
-
Transfer the reaction mixture to a filter plate to capture the methylated nucleosomes.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular H3K79 Dimethylation Assay (Western Blot)
This assay measures the intracellular inhibition of DOT1L by quantifying the levels of H3K79 dimethylation in treated cells.
Materials:
-
MV4-11 cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Histone extraction buffer
-
SDS-PAGE gels and transfer apparatus
-
Antibodies: anti-H3K79me2 (rabbit), anti-total Histone H3 (rabbit), and HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Culture MV4-11 cells in the presence of varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Harvest the cells and isolate histones using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against H3K79me2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Perform densitometric analysis to quantify the H3K79me2 signal relative to total H3.
-
Calculate the IC50 for the inhibition of cellular H3K79 dimethylation.
HOXA9 Promoter Activity Assay (Luciferase Reporter)
This assay assesses the effect of DOT1L inhibition on the transcriptional activity of the HOXA9 gene promoter.
Materials:
-
HEK293T cells (or a relevant leukemia cell line)
-
A luciferase reporter plasmid containing the HOXA9 promoter region.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect the cells with the HOXA9 promoter-luciferase plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with a range of concentrations of this compound.
-
Incubate for an additional 48-72 hours.
-
Lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same sample using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Determine the IC50 value for the inhibition of HOXA9 promoter activity.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of MLL-rearranged leukemia cells.
Materials:
-
MV4-11 cells
-
This compound
-
Cell culture medium
-
A reagent for measuring cell viability (e.g., resazurin-based or ATP-based)
-
96-well cell culture plates
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a specified density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a prolonged period, typically 6-10 days, to account for the epigenetic mechanism of action. The medium and compound should be replenished every 3-4 days.
-
At the end of the incubation period, add the cell viability reagent to each well.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of cell proliferation relative to untreated control cells.
-
Determine the IC50 value for cell proliferation inhibition.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the preclinical evaluation of a DOT1L inhibitor like this compound.
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Dot1L-IN-2 in MLL Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis.[1] These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the formation of fusion proteins. These MLL fusion proteins aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci, resulting in the hypermethylation of histone H3 at lysine 79 (H3K79).[2][3] This aberrant H3K79 methylation drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, which are critical for leukemia initiation and maintenance.[2][4]
Dot1L-IN-2 is a potent and selective small-molecule inhibitor of DOT1L. By competing with the S-adenosylmethionine (SAM) cofactor, this compound blocks the enzymatic activity of DOT1L, leading to a global reduction in H3K79 methylation.[1] This inhibition of DOT1L activity reverses the aberrant gene expression program in MLL-r leukemia cells, resulting in cell cycle arrest, induction of apoptosis, and cellular differentiation.[2][5] These application notes provide detailed protocols for the use of this compound in MLL leukemia cell lines to study its anti-leukemic effects.
Mechanism of Action
The core mechanism of this compound in MLL-rearranged leukemia is the targeted inhibition of the DOT1L enzyme. In MLL-r leukemia, the MLL fusion protein complex recruits DOT1L to target genes like HOXA9 and MEIS1. DOT1L then catalyzes the methylation of H3K79, leading to an open chromatin state and transcriptional activation of these genes, which drives leukemogenesis. This compound, acting as a SAM-competitive inhibitor, binds to the catalytic pocket of DOT1L, preventing the transfer of a methyl group to H3K79. This leads to a decrease in H3K79 methylation at these specific gene loci and globally, resulting in the downregulation of leukemogenic gene expression, cell cycle arrest, and ultimately, apoptosis of the MLL-r leukemia cells.
Data Presentation
The following tables summarize the quantitative data on the effects of DOT1L inhibitors in various MLL leukemia cell lines. The data is compiled from studies using this compound and its close, well-characterized analogs, EPZ004777 and EPZ-5676 (Pinometostat).
| Cell Line | MLL Status | Inhibitor | IC50 (nM) for Proliferation (10-14 days) | Reference |
| MV4-11 | MLL-AF4 | EPZ-5676 | 3.5 | [4] |
| Compound 10 | 10 | [6] | ||
| Compound 11 | 14 | [6] | ||
| MOLM-13 | MLL-AF9 | EPZ-5676 | <10 | [6] |
| Compound 10 | 32 | [6] | ||
| Compound 11 | 24 | [6] | ||
| KOPN-8 | MLL-ENL | EPZ-5676 | 71 | [6] |
| NOMO-1 | MLL-AF9 | EPZ-5676 | 658 | [6] |
| OCI-AML3 | non-MLL-r | EPZ-5676 | 2154 | [6] |
| HL-60 | non-MLL-r | EPZ-5676 | >10,000 | [4] |
| Table 1: Anti-proliferative activity of DOT1L inhibitors in MLL leukemia cell lines. |
| Cell Line | Inhibitor (Concentration) | Duration | H3K79me2 Reduction | Reference |
| MV4-11 | EPZ-5676 (increasing conc.) | 4 days | IC50 = 3 nM | [4] |
| SYC-522 (3 µM) | 3-6 days | Significant decrease | [5] | |
| MOLM-13 | SYC-522 (10 µM) | 3-6 days | Significant decrease | [5] |
| PBMCs | Pinometostat (various doses) | - | 7% to 88% reduction | [7] |
| Table 2: Effect of DOT1L inhibitors on H3K79 dimethylation. |
| Cell Line | Inhibitor (Concentration) | Duration | Effect on Gene Expression | Reference |
| MV4-11 | EPZ-5676 (increasing conc.) | 6 days | HOXA9 IC50 = 67 nM, MEIS1 IC50 = 53 nM | [4] |
| SYC-522 (3 µM) | 3-6 days | >50% decrease in HOXA9 and MEIS1 | [5] | |
| MOLM-13 | SYC-522 (10 µM) | 3-6 days | >50% decrease in HOXA9 and MEIS1 | [5] |
| Table 3: Effect of DOT1L inhibitors on MLL target gene expression. |
| Cell Line | Inhibitor (Concentration) | Duration | Cell Cycle Effect | Apoptosis Induction | Reference | |---|---|---|---|---| | MLL-AF9 transformed cells | DOT1L deletion | - | G0/G1 arrest | - |[8] | | MV4-11 | SYC-522 (3 µM) | 3 days | G0/G1 arrest | Not induced by SYC-522 alone |[5] | | MV4-11 | Dia2 (1 µM or 3.2 µM) | Time-dependent | G1 arrest | Increase in apoptotic cells over time |[1] | Table 4: Cellular effects of DOT1L inhibition in MLL leukemia cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in MLL leukemia cell lines.
Cell Viability and Proliferation Assay
This protocol is to determine the effect of this compound on the viability and proliferation of MLL leukemia cell lines.
Materials:
-
MLL-rearranged (e.g., MV4-11, MOLM-13) and non-rearranged (e.g., HL-60) leukemia cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for various time points (e.g., 3, 7, 10, and 14 days), as the anti-proliferative effects of DOT1L inhibitors can be delayed.
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for H3K79 Methylation
This protocol is to assess the effect of this compound on the levels of H3K79 dimethylation (H3K79me2).
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MLL leukemia cells with various concentrations of this compound or DMSO for a specified duration (e.g., 4 days).
-
Harvest the cells and perform histone extraction according to standard protocols.
-
Determine the protein concentration of the histone extracts.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative reduction in H3K79me2 levels.
Cell Cycle Analysis
This protocol is to determine the effect of this compound on the cell cycle distribution of MLL leukemia cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for various time points (e.g., 2, 4, 6, and 8 days).
-
Harvest approximately 1 x 10^6 cells per sample and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[8]
Apoptosis Assay (Annexin V Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for various time points.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Conclusion
This compound represents a promising targeted therapeutic strategy for MLL-rearranged leukemias. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in in vitro studies. By systematically evaluating its effects on cell viability, histone methylation, gene expression, cell cycle, and apoptosis, researchers can further elucidate the therapeutic potential of DOT1L inhibition in this challenging disease.
References
- 1. mdpi.com [mdpi.com]
- 2. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 6. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dot1L-IN-2 Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dot1L-IN-2, a potent and selective inhibitor of the histone methyltransferase DOT1L, in in vivo xenograft models. The protocols outlined below are intended to serve as a foundation for designing and executing robust preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is the sole known histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This epigenetic modification is broadly associated with active gene transcription.[1][4][5] In several cancers, particularly those with MLL rearrangements (MLL-r), the aberrant recruitment of DOT1L leads to the hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[2][4][6] this compound and other similar inhibitors act as S-Adenosyl Methionine (SAM) competitive inhibitors, blocking the methyltransferase activity of DOT1L.[4] This inhibition leads to a reduction in H3K79 methylation, suppression of target gene expression, and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[2][7][8] Preclinical studies using xenograft models have demonstrated the potential of DOT1L inhibitors in reducing tumor growth in various cancers, including leukemia, colorectal cancer, and renal cell carcinoma.[8][9][10]
Mechanism of Action and Signaling Pathways
This compound inhibits the catalytic activity of the DOT1L enzyme, which is responsible for mono-, di-, and trimethylation of H3K79.[1][2] This inhibition leads to a decrease in H3K79 methylation levels, particularly H3K79me2, which is strongly correlated with active gene transcription.[1] The reduction in this active chromatin mark results in the downregulation of genes critical for cancer cell proliferation and survival.
Several key signaling pathways are affected by DOT1L inhibition:
-
c-Myc Pathway: DOT1L inhibition has been shown to suppress the transcription of the proto-oncogene c-Myc, a key regulator of cell cycle progression and proliferation.[8][11]
-
Wnt Signaling Pathway: There is evidence suggesting an interplay between DOT1L and the Wnt signaling pathway, which is crucial in colorectal cancer and stem cell maintenance.[7]
-
AMPK/mTOR Signaling Pathway: In renal cancer cells, DOT1L inhibition can induce autophagy by activating the AMPK/mTOR signaling pathway.[12]
-
DNA Damage Response: DOT1L plays a role in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy by impairing this process.[6][7]
Below is a diagram illustrating the signaling pathway affected by Dot1L inhibition.
Caption: Dot1L Signaling Pathway and Inhibition by this compound.
Quantitative Data from In Vivo Xenograft Studies
The following table summarizes representative quantitative data from studies utilizing Dot1L inhibitors in xenograft models. Note that specific data for this compound may be limited, and data from other potent Dot1L inhibitors like EPZ-5676 (Pinometostat) and SGC0946 are included for reference.
| Cell Line | Cancer Type | Animal Model | Dot1L Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 | Acute Myeloid Leukemia (MLL-r) | Nude Mice | Compound 11 | Subcutaneous | Significant TGI | [4] |
| Molm-13 | Acute Myeloid Leukemia (MLL-r) | Nude Mice | Compound 11 | Subcutaneous | Significant TGI | [4] |
| SGC7901 | Gastric Cancer | Nude Mice | Unspecified | Not specified | Reduced tumor size | [7][10] |
| 786-O | Renal Cell Carcinoma | Nude Mice | SGC0946 | Not specified | Attenuated tumor growth | [9] |
| SW480 | Colorectal Cancer | Nude Mice | EPZ004777 | Not specified | Suppressed tumorigenicity | [8] |
| HCT116 | Colorectal Cancer | Nude Mice | EPZ004777 | Not specified | Suppressed tumorigenicity | [8] |
| Y79 | Retinoblastoma | Nude Mice | Unspecified | Intravitreal | Enhanced etoposide efficacy | [6] |
Experimental Protocols
Cell Culture and Xenograft Implantation
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for leukemia, SW480 for colorectal cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes and needles
Protocol:
-
Culture cancer cells according to standard protocols to achieve the required number of viable cells for injection.
-
On the day of injection, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (e.g., 1:1 ratio). The final cell concentration should be such that the desired number of cells is in a volume of 100-200 µL. A typical injection may contain 1-10 million cells.[9]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumor volume can be measured using calipers and calculated using the formula: Volume = (Length × Width²) / 2.[9]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Materials:
-
This compound compound
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose, 5% DMSO in saline)
-
Gavage needles (for oral administration) or appropriate syringes for other routes
Protocol:
-
Prepare the this compound formulation at the desired concentration. The formulation should be prepared fresh daily or as stability data permits.
-
Determine the appropriate route of administration based on the compound's properties (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Administer the calculated dose of this compound to the treatment group mice according to the planned schedule (e.g., once or twice daily).
-
Administer an equivalent volume of the vehicle to the control group mice.
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
Efficacy Evaluation and Endpoint Analysis
Materials:
-
Calipers for tumor measurement
-
Equipment for euthanasia
-
Tools for tissue collection and processing
-
Reagents for downstream analysis (e.g., formalin for histology, lysis buffers for Western blot or qPCR)
Protocol:
-
Measure tumor volumes and body weights of all mice regularly (e.g., 2-3 times per week).
-
Continue treatment for the predetermined duration or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
Process the tumor tissue for further analysis:
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for H&E staining and IHC analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), as well as H3K79me2 levels.
-
Western Blot and qPCR: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein and RNA extraction to analyze the expression of target genes and proteins.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo xenograft study using this compound.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Inhibition of Methyltransferase DOT1L Sensitizes to Sorafenib Treatment AML Cells Irrespective of MLL-Rearrangements: A Novel Therapeutic Strategy for Pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of histone methyltransferase DOT1L plays a dual role in chemosensitization of retinoblastoma cells and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. DOT1L Epigenetically Regulates Autophagy and Mitochondria Fusion in Cell Lines of Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DOT1L Inhibitors in Mouse Studies
Disclaimer: The following application notes and protocols are based on published data for various DOT1L inhibitors, such as EPZ004777, EPZ-5676 (Pinometostat), and other experimental compounds. As information on a specific compound designated "Dot1L-IN-2" is not publicly available, this document serves as a comprehensive guide to the application of potent DOT1L inhibitors in preclinical mouse models, particularly in the context of MLL-rearranged leukemias. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). This modification is generally associated with active transcription. In certain cancers, particularly acute leukemias with mixed lineage leukemia (MLL) gene rearrangements, MLL-fusion proteins aberrantly recruit DOT1L to chromatin. This leads to hypermethylation of H3K79 at the promoter regions of leukemogenic genes, such as HOXA9 and MEIS1, driving their overexpression and promoting cancer development.[1][2] Inhibition of DOT1L's catalytic activity has emerged as a promising therapeutic strategy for these malignancies.
These application notes provide an overview of the in vivo use of DOT1L inhibitors in mouse models, including recommended dosing, administration protocols, and methods for assessing pharmacodynamic and anti-tumor efficacy.
Data Presentation
Table 1: Summary of In Vivo Studies with DOT1L Inhibitors in Mice
| Compound | Mouse Model | Dosage and Administration | Duration | Key Findings | Reference |
| Unnamed Compound | MV4-11 xenograft (NOD-SCID mice) | 75 mg/kg, s.c., twice daily | 20 days | 73% tumor growth inhibition; significant reduction in H3K79me2 and mRNA of HOXA9 and MEIS1. | [3] |
| EPZ004777 | MV4-11 xenograft | Continuous infusion via subcutaneous osmotic pumps | 14 days | Dose-dependent increase in survival. | |
| Compound 10 | Patient-derived xenograft (PDX) | 75 mg/kg, oral, twice daily | 4 weeks | Significant reduction in leukemia burden in bone marrow, spleen, and peripheral blood. | |
| Compound 11 | Patient-derived xenograft (PDX) | 75 mg/kg, i.p., twice daily | 4 weeks | Significant reduction in leukemia burden in bone marrow, spleen, and peripheral blood. |
Table 2: Pharmacokinetic Parameters of EPZ-5676 in Mice
| Parameter | Value | Administration Route |
| Half-life (t½) | 1.1 hours | Intravenous (i.v.) |
| Clearance | Moderate to High | i.v. |
| Oral Bioavailability | Low | Oral (p.o.) |
| Intraperitoneal Bioavailability | High | Intraperitoneal (i.p.) |
Signaling Pathway
The signaling pathway diagram below illustrates the mechanism of DOT1L in MLL-rearranged leukemia and the effect of its inhibition. In leukemic cells with MLL rearrangements, the MLL-fusion protein recruits DOT1L to the promoter regions of target genes. DOT1L then catalyzes the di- and tri-methylation of H3K79, leading to an open chromatin state and transcriptional activation of oncogenes like HOXA9 and MEIS1. DOT1L inhibitors block this process, leading to the downregulation of these genes and suppression of the leukemic phenotype.[1]
Caption: DOT1L signaling in MLL-rearranged leukemia.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol describes a typical study to evaluate the efficacy of a DOT1L inhibitor against a human leukemia cell line xenograft in immunodeficient mice.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female NOD-SCID mice.
-
Tumor Cells: MV4-11 (human B-myelomonocytic leukemia) or other MLL-rearranged cell lines.
2. Tumor Cell Implantation
-
Culture MV4-11 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
3. Preparation and Administration of this compound
-
Formulation: The formulation will depend on the physicochemical properties of this compound. For subcutaneous injection, a solution in a vehicle such as 20% Kolliphor HS 15 in saline can be used.[3]
-
Dosing: Based on preliminary studies, select appropriate dose levels. A dose of 75 mg/kg twice daily has been shown to be effective for some DOT1L inhibitors.[3]
-
Administration:
-
Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle via subcutaneous injection according to the planned schedule (e.g., twice daily).
-
4. Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of H3K79me2 by ELISA or Western blot, and the mRNA expression of target genes like HOXA9 and MEIS1 by qPCR.
Protocol 2: Continuous Infusion of a DOT1L Inhibitor via Osmotic Pump
For compounds with poor pharmacokinetic properties, continuous infusion using a mini-osmotic pump is necessary to maintain sufficient exposure.
1. Pump Preparation and Priming
-
Select an osmotic pump with the appropriate delivery rate and duration for the study.
-
Under sterile conditions, fill the pump with the DOT1L inhibitor solution.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 24 hours before implantation.
2. Surgical Implantation of the Osmotic Pump
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and disinfect the skin on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
Provide appropriate post-operative care, including analgesia.
3. Monitoring
-
Monitor the mice daily for the first few days post-surgery for any signs of distress or complications.
-
Continue to monitor tumor growth and body weight as described in Protocol 1.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of a DOT1L inhibitor.
Caption: In vivo efficacy study workflow.
References
Western blot protocol for H3K79me2 after Dot1L-IN-2 treatment
Topic: Western Blot Protocol for H3K79me2 after Dot1L-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification primarily associated with active gene transcription.[1] The sole enzyme responsible for mono-, di-, and trimethylation of H3K79 in mammals is the Disruptor of Telomeric Silencing 1-like (DOT1L) methyltransferase.[1][2][3] Unlike most histone methyltransferases, DOT1L does not contain a SET domain.[4] Dysregulation of DOT1L activity and the resulting aberrant H3K79 hypermethylation are key drivers in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2][5][6] In these cancers, MLL fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to the overexpression of leukemogenic genes like HOXA9 and MEIS1.[5][6]
This compound is a representative small molecule inhibitor designed to be competitive with the S-adenosylmethionine (SAM) cofactor, thereby blocking the catalytic activity of DOT1L.[1][5] By inhibiting DOT1L, this compound causes a global reduction in H3K79 methylation levels, which suppresses the expression of target oncogenes and can induce apoptosis in cancer cells.[1][5] Western blotting is a fundamental and effective technique to quantitatively assess the cellular potency and efficacy of Dot1L inhibitors like this compound by directly monitoring the levels of H3K79me2.[1][7]
Signaling Pathway and Mechanism of Inhibition
DOT1L transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 79 residue of histone H3.[5][8] This process can be repeated to create mono-, di-, and trimethylated states (H3K79me1, H3K79me2, H3K79me3).[9] this compound acts by occupying the SAM binding pocket of DOT1L, preventing the methyl-transfer reaction and leading to a decrease in global H3K79 methylation levels.[5]
Experimental Protocol
This protocol provides a method for treating cultured cells with this compound, preparing histone extracts, and performing a Western blot to detect changes in H3K79me2 levels.
Materials and Reagents
-
Cell Lines: Human leukemia cell line (e.g., MV4-11, MOLM-13) or other cancer cell lines with known DOT1L dependency.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Lysis Buffer: Acid extraction buffer (0.2 N HCl).
-
Neutralization Buffer: 1 M NaOH.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 10-15% Bis-Tris or Tris-Glycine gels, running buffer.
-
Sample Buffer: 4X LDS sample buffer with 100 mM DTT.
-
Transfer System: PVDF membrane (0.22 µm), transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-H3K79me2 (e.g., Thermo Fisher #49-1019, Abcam #ab3594).[10] Recommended dilution: 1:250 - 1:1000.
-
Rabbit anti-Total Histone H3 (loading control). Recommended dilution: 1:5000 - 1:10000.
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Cell Culture and Treatment
-
Plate cells at a density of 0.5 x 10⁶ cells/mL in appropriate culture vessels.
-
Allow cells to acclimate for 24 hours before treatment.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical final concentration range for dose-response experiments is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the medium with the inhibitor-containing medium.
-
Incubate the cells for 72-96 hours. The long incubation time is necessary to observe the dilution of the histone mark through cell division.
-
Harvest cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.
Histone Extraction (Acid Extraction Method)
-
Resuspend the cell pellet in ice-cold PBS with 5 mM Sodium Butyrate (to inhibit histone deacetylases) and centrifuge again.
-
Resuspend the pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 0.02% (v/v) NaN₃).
-
Lyse cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. The supernatant contains cytoplasmic proteins and can be discarded.
-
Wash the nuclear pellet with 1 mL of TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl at a concentration of 4 x 10⁷ nuclei/mL.
-
Incubate overnight at 4°C with gentle stirring to extract histones.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the histone proteins to a new tube.
-
Determine protein concentration using a BCA assay.
SDS-PAGE and Western Blotting
-
For each sample, dilute 10-15 µg of histone extract in 1X LDS sample buffer.[10][11]
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10-15% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended for small histone proteins.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-H3K79me2) diluted in blocking buffer overnight at 4°C on a shaker.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent according to the manufacturer's instructions and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-Total Histone H3 antibody as a loading control.
Experimental Workflow
Data Presentation and Analysis
The primary output is a Western blot image showing bands for H3K79me2 (~17 kDa) and Total H3 (~17 kDa). A dose-dependent decrease in the H3K79me2 signal is expected with increasing concentrations of this compound, while the Total H3 signal should remain constant.[7][13]
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for H3K79me2 and Total H3 for each lane.
-
Normalize the H3K79me2 signal to the corresponding Total H3 signal to correct for loading differences.
-
Express the normalized H3K79me2 levels as a percentage of the vehicle (DMSO) control.
-
Plot the percentage of H3K79me2 inhibition against the log concentration of this compound to determine the IC₅₀ value.
Table 1: Representative Quantitative Data for this compound Treatment
| This compound (µM) | H3K79me2 Intensity (Normalized) | % of Vehicle Control |
| 0 (Vehicle) | 1.00 | 100% |
| 0.01 | 0.85 | 85% |
| 0.1 | 0.48 | 48% |
| 1 | 0.12 | 12% |
| 10 | 0.04 | 4% |
Note: Data are hypothetical and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system [frontiersin.org]
- 4. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DOT1L - Wikipedia [en.wikipedia.org]
- 10. H3K79me2 Polyclonal Antibody (49-1019) [thermofisher.com]
- 11. Histone H3K79me2 Polyclonal Antibody (39923) [thermofisher.com]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Dot1L Inhibitor IC50 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase that exclusively methylates histone H3 at lysine 79 (H3K79). This epigenetic modification plays a crucial role in transcriptional regulation, cell cycle progression, and DNA damage repair.[1] Aberrant Dot1L activity is implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL)-rearranged leukemias, breast cancer, lung cancer, and colorectal cancer, making it an attractive therapeutic target.[2][3][4]
Dot1L inhibitors, such as EPZ004777 and SYC-522, have emerged as promising therapeutic agents. These small molecules typically act as S-adenosyl-L-methionine (SAM) competitive inhibitors, blocking the methyltransferase activity of Dot1L and subsequently reducing H3K79 methylation.[1] This leads to the downregulation of oncogenic gene expression, resulting in cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.
These application notes provide a comprehensive guide for measuring the half-maximal inhibitory concentration (IC50) of Dot1L inhibitors in cancer cell lines. The protocols and data presented herein are intended to assist researchers in the preclinical evaluation of these targeted therapies.
Data Presentation: IC50/EC50 Values of Dot1L Inhibitors in Cancer Cell Lines
The anti-proliferative activity of Dot1L inhibitors is often cell-line dependent and requires a longer treatment duration compared to conventional cytotoxic agents. This is attributed to the epigenetic mechanism of action, which involves the gradual depletion of H3K79 methylation and subsequent changes in gene expression. The following table summarizes the reported EC50 and IC50 values for the Dot1L inhibitors EPZ004777 and SYC-522 in various cancer cell lines after extended treatment periods.
| Inhibitor | Cell Line | Cancer Type | Dot1L Expression | Treatment Duration | EC50/IC50 (µM) | Reference |
| EPZ004777 | MDA-MB-231 | Breast Cancer (ER-) | High | 15 days | 0.19 | [2] |
| EPZ004777 | BT-549 | Breast Cancer (ER-) | High | 15 days | 1.4 | [2] |
| EPZ004777 | MCF-7 | Breast Cancer (ER+) | High | 15 days | 0.8 | [2] |
| EPZ004777 | MDA-MB-157 | Breast Cancer | Low | 15 days | 12 | [2] |
| EPZ004777 | HCC70 | Breast Cancer | Low | 15 days | >50 | [2] |
| EPZ004777 | A549 | Lung Cancer | - | 15 days | >50 | [2] |
| EPZ004777 | NB4 | Leukemia | - | 15 days | >50 | [2] |
| EPZ004777 | MV4-11 | MLL-rearranged Leukemia | - | 14 days | ~0.0035 | [5] |
| EPZ004777 | MOLM-13 | MLL-rearranged Leukemia | - | 14 days | - | [1] |
| SYC-522 | MDA-MB-231 | Breast Cancer (ER-) | High | 15 days | 0.23 | [2] |
| SYC-522 | BT-549 | Breast Cancer (ER-) | High | 15 days | 0.5 | [2] |
| SYC-522 | MCF-7 | Breast Cancer (ER+) | High | 15 days | 0.3 | [2] |
| SYC-522 | MDA-MB-157 | Breast Cancer | Low | 15 days | 15 | [2] |
| SYC-522 | HCC70 | Breast Cancer | Low | 15 days | >50 | [2] |
| SYC-522 | A549 | Lung Cancer | - | 15 days | >50 | [2] |
| SYC-522 | NB4 | Leukemia | - | 15 days | >50 | [2] |
| SYC-522 | MV4-11 | MLL-rearranged Leukemia | - | - | 4-11 | [3] |
| SYC-522 | THP-1 | MLL-rearranged Leukemia | - | - | 4-11 | [3] |
Note: ER- indicates Estrogen Receptor-negative, and ER+ indicates Estrogen Receptor-positive. The EC50/IC50 values for MLL-rearranged leukemia cell lines are generally lower, highlighting their sensitivity to Dot1L inhibition.
Signaling Pathways and Experimental Workflow
Dot1L Signaling in Cancer
Dot1L's role in cancer is multifaceted and context-dependent. In MLL-rearranged leukemias, the fusion proteins aberrantly recruit Dot1L to target genes like HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[1] In breast cancer, Dot1L can act as a co-factor for the estrogen receptor-alpha (ERα) and is also implicated in promoting angiogenesis through the NF-κB-HIF1α axis.[3] In lung cancer, activating mutations in Dot1L can lead to the activation of the MAPK/ERK pathway.[3] Furthermore, in colorectal cancer, Dot1L has been shown to regulate the Wnt/β-catenin signaling pathway.[3]
Caption: Dot1L signaling pathways in different cancer types.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of a Dot1L inhibitor in cancer cell lines.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L Inhibitor, SYC-522 - CAS 1381761-52-9 - Calbiochem | 531711 [merckmillipore.com]
- 3. SYC-522 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
Dot1L-IN-2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed guidelines for the preparation, storage, and in-vitro application of the Dot1L inhibitor, Dot1L-IN-2.
Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase that specifically methylates lysine 79 of histone H3 (H3K79). This modification plays a crucial role in gene transcription regulation, DNA damage response, and cell cycle progression.[1][2][3] Aberrant Dot1L activity is implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a significant target for cancer therapy.[1][4] this compound is a small molecule inhibitor designed to target the catalytic activity of Dot1L.
Solution Preparation and Storage
Solubility Data
The solubility of Dot1L inhibitors can vary depending on the solvent system. Below is a summary of solubility data for the related compound Dot1L-IN-4, which can be used as a starting point for this compound.
| Solvent System | Concentration | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (≥ 7.56 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (≥ 7.56 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.15 mM) | Suspended solution (ultrasonication needed) |
Data based on Dot1L-IN-4. SBE-β-CD: Sulfobutylether-β-cyclodextrin.
Stock Solution Preparation Protocol
-
Reagents and Equipment:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or appropriate buffer
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly to dissolve the compound. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
For cellular assays, further dilute the DMSO stock solution with cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
In-vitro Dot1L Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of Dot1L activity by this compound. The assay is based on the displacement of a fluorescently labeled ligand from the Dot1L active site by a competitive inhibitor.[4]
Materials:
-
Recombinant human Dot1L protein
-
Fluorescently labeled Dot1L ligand (probe)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% BSA, 0.05% Tween-20, 1 mM DTT, pH 8.0)
-
This compound serial dilutions
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant Dot1L and the fluorescent probe to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through optimization experiments.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the Dot1L protein solution to each well of the 384-well plate.
-
Add a small volume (e.g., 100 nL) of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Add a small volume (e.g., 5 µL) of the fluorescent probe solution to each well.
-
Incubate the plate at room temperature for another 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the anisotropy values from the raw fluorescence polarization data.
-
Normalize the data to the vehicle (DMSO) control.
-
Plot the normalized anisotropy values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Dot1L's role in MLL-rearranged leukemia and its inhibition.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Dot1L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its function of methylating histone H3 at lysine 79 (H3K79). This epigenetic modification is crucial for regulating gene expression, and its dysregulation is implicated in various malignancies, including leukemia and several solid tumors.[1][2] Inhibition of DOT1L has emerged as a promising therapeutic strategy, with studies demonstrating that blockade of its catalytic activity can suppress proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells.[1][3][4]
This document provides a detailed protocol for analyzing apoptosis induced by DOT1L inhibitors using flow cytometry with Annexin V and Propidium Iodide (PI) staining. While the specific inhibitor Dot1L-IN-2 was requested, public literature lacks specific data for this compound. Therefore, this application note will use data from the well-characterized DOT1L inhibitor EPZ-5676 (Pinometostat) as a representative example to illustrate the expected outcomes and analytical procedures. The principles and protocols described herein are broadly applicable to other DOT1L inhibitors.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Signaling Pathways of DOT1L in Apoptosis
Inhibition of DOT1L can induce apoptosis through various signaling pathways, depending on the cellular context.
-
Pancreatic Cancer: In pancreatic cancer cells, DOT1L promotes the expression of Nuclear Protein 1 (NUPR1), which in turn activates the AKT signaling pathway, leading to the inhibition of apoptosis.[3] Inhibition of DOT1L downregulates NUPR1, thereby suppressing the anti-apoptotic signal and promoting cell death.[3]
Figure 1. DOT1L-NUPR1-AKT signaling pathway in pancreatic cancer.
-
Cerebral Ischemia: In the context of cerebral ischemia, DOT1L contributes to neuronal apoptosis by regulating Receptor-Interacting Protein Kinase 1 (RIPK1).[5] DOT1L inhibition prevents RIPK1-dependent apoptosis by increasing its ubiquitylation and decreasing the formation of the pro-apoptotic RIPK1/Caspase 8 complex.[5]
Data Presentation
The following tables summarize quantitative data from studies on the effect of the DOT1L inhibitor EPZ-5676 on apoptosis in different cancer cell lines, as measured by flow cytometry.
Table 1: Apoptosis in Ovarian Cancer Cells Treated with EPZ-5676
| Cell Line | Treatment (10 µM EPZ-5676) | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (PI+) |
| IGROV-1 | 48 hours | 25.3% | 8.1% |
| 72 hours | 35.7% | 12.4% | |
| SK-OV-3 | 48 hours | 18.9% | 5.6% |
| 72 hours | 28.2% | 9.8% |
Data is representative and compiled from findings suggesting that DOT1L inhibition induces apoptosis and necrosis in ovarian cancer cells.
Table 2: Apoptosis in Leukemia Cells Treated with a DOT1L Inhibitor
| Cell Line | Treatment (3 µM EPZ004777) | % Annexin V Positive Cells (Day 6) | % Annexin V Positive Cells (Day 10) |
| MV4-11 | 10 days | ~20% | ~45% |
| MOLM-13 | 10 days | ~10% | ~25% |
Data adapted from a study on the effects of the DOT1L inhibitor EPZ004777 on MLL-rearranged leukemia cells, demonstrating a time-dependent increase in apoptosis.[6]
Experimental Protocols
Experimental Workflow
The overall workflow for assessing apoptosis induced by a DOT1L inhibitor involves cell culture, treatment, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
References
- 1. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 3. Histone methyltransferase Dot1L inhibits pancreatic cancer cell apoptosis by promoting NUPR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dot1L-IN-2 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for Dot1L-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound, a potent and selective inhibitor of the histone methyltransferase DOT1L. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Dot1L Signaling and Inhibition
Dot1L is a unique histone methyltransferase that mono-, di-, and trimethylates lysine 79 of histone H3 (H3K79).[1] This methylation plays a crucial role in the regulation of gene transcription, cell cycle progression, DNA damage repair, and development.[1] Dysregulation of Dot1L activity is implicated in certain cancers, particularly mixed lineage leukemia (MLL).[1] this compound and other inhibitors target the catalytic activity of Dot1L, preventing H3K79 methylation and subsequently altering gene expression in cancer cells.
Quantitative Solubility Data
| Compound/Solvent | DMSO | Ethanol | Aqueous Buffer | Formulation |
| This compound (Anticipated) | Likely soluble | Sparingly soluble to insoluble | Insoluble | Requires co-solvents for in vivo use |
| Generic DMSO-soluble compound | 2 mg/mL | - | - | - |
| GSK805 | 100 mg/mL | - | - | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
| Dot1L-IN-4 | - | - | - | ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Dot1L-IN-4 | - | - | - | ≥ 5 mg/mL in 10% DMSO, 90% Corn Oil |
| Dot1L-IN-4 | - | - | - | 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: this compound, like many small molecule inhibitors, should be soluble in high-quality, anhydrous DMSO. If you are experiencing issues:
-
Check your DMSO: Ensure you are using anhydrous, research-grade DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Warm the solution to 37°C for a short period. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to aid dissolution. This is a common and effective method for dissolving stubborn compounds.
-
Vortexing: Vigorous vortexing can also help break up any clumps and facilitate dissolution.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." To avoid this:
-
Minimize Intermediate Dilutions: If possible, directly add the small volume of your concentrated DMSO stock solution to the final volume of your culture medium while vortexing or stirring.
-
Serial Dilution in Medium: Perform serial dilutions directly in the cell culture medium rather than making intermediate dilutions in aqueous buffers.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity.
-
Serum in Medium: The presence of serum in the cell culture medium can sometimes help to keep hydrophobic compounds in solution.
Q3: What is the recommended storage condition for this compound solutions?
A3:
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solutions: Prepare stock solutions in DMSO, aliquot them into small, single-use volumes, and store them at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Q4: For in vivo studies, what is a suitable vehicle for this compound?
A4: Based on formulations used for similar compounds, a common vehicle for oral or parenteral administration is a mixture of solvents and surfactants. A good starting point would be a formulation consisting of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Always prepare this formulation by adding the components sequentially and ensuring complete mixing at each step. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.
Q5: How stable is this compound in solution?
A5: The stability of Dot1L inhibitors in solution can vary. Some ribose-containing inhibitors have shown metabolic instability in plasma and liver microsomes. It is always recommended to prepare fresh working solutions from a frozen stock on the day of the experiment. For long-term experiments, consider the potential for degradation and replenish the compound in the medium if necessary.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
General Protocol for In Vitro Cell-Based Assay
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by serially diluting the stock solution directly into pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid and uniform dispersion.
-
Add the this compound-containing medium to your cells.
-
Include a vehicle control in your experiment (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
Incubate the cells for the desired duration of the experiment.
By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound and confidently proceed with their experiments. For further assistance, please consult the safety data sheet (SDS) and certificate of analysis (CoA) provided by the supplier.
References
Optimizing Dot1L-IN-2 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Dot1L-IN-2 for cell culture experiments. Navigate through our frequently asked questions (FAQs) and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Dot1L (Disruptor of telomeric silencing 1-like) enzyme. Dot1L is a histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2] This methylation is a key epigenetic mark associated with actively transcribed genes.[1] By competitively binding to the S-adenosylmethionine (SAM) binding site of Dot1L, this compound blocks its methyltransferase activity, leading to a reduction in H3K79 methylation levels.[3] This, in turn, can modulate the expression of genes involved in various cellular processes, including proliferation, differentiation, and cell cycle control.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on studies with similar Dot1L inhibitors like EPZ004777, a broad starting range of 10 nM to 10 µM is recommended for initial dose-response experiments.[4] For some sensitive cell lines, particularly those with MLL rearrangements, concentrations in the nanomolar range may be effective, while other solid tumor cell lines might require micromolar concentrations.[3][5]
Q3: How long should I treat my cells with this compound?
A3: The effects of Dot1L inhibition on H3K79 methylation and downstream cellular processes are often time-dependent and may require prolonged exposure. Initial time-course experiments are recommended, with time points ranging from 24 to 144 hours (1 to 6 days).[4] Some studies have shown that significant anti-proliferative effects of Dot1L inhibitors are observed after 10 to 14 days of continuous treatment.[3]
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the activity of this compound is to measure the levels of H3K79 methylation (specifically H3K79me2 and H3K79me3) by Western blot analysis. A dose-dependent reduction in H3K79 methylation levels upon treatment with this compound indicates target engagement and enzymatic inhibition.[6][7]
Q5: What are the potential downstream effects of Dot1L inhibition?
A5: Inhibition of Dot1L can lead to various downstream cellular effects, including:
-
Cell Cycle Arrest: Dot1L inhibition has been shown to cause cell cycle arrest at the G1 or S phase in different cancer cell lines.[8][9][10]
-
Apoptosis: In some cell types, prolonged Dot1L inhibition can induce apoptosis.[8]
-
Gene Expression Changes: Dot1L inhibition can lead to the downregulation of oncogenes such as c-Myc and STAT5B.[11]
-
Induction of Interferon Signaling: Recent studies have shown that Dot1L inhibition can activate the cGAS-STING pathway and induce an interferon response in breast cancer cells.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Test a higher concentration range (e.g., up to 50 µM). The cellular potency of Dot1L inhibitors can be significantly lower than their biochemical potency.[3] |
| Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., up to 14 days).[3] | |
| Cell line is resistant. | Not all cell lines are sensitive to Dot1L inhibition. Sensitivity can be dependent on the expression level of Dot1L.[8] Consider testing different cell lines or confirming Dot1L expression in your cell line of interest. | |
| Compound instability or insolubility. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).[4][13] If solubility issues persist, consider using a different formulation or consulting the supplier's technical data sheet. | |
| High levels of cell death at low concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity.[13][14] |
| Off-target effects. | While Dot1L inhibitors are generally selective, off-target effects at high concentrations cannot be ruled out. Perform dose-response experiments to identify a concentration that inhibits H3K79 methylation without causing excessive non-specific toxicity. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments, as this can affect the response to the inhibitor. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] | |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various Dot1L inhibitors in different cancer cell lines. Note that "this compound" is a general name, and the specific activities can vary between different chemical entities falling under this name. The data presented here for similar and well-characterized Dot1L inhibitors like EPZ004777 can serve as a valuable reference.
| Inhibitor | Cell Line | Assay | Incubation Time | IC50 / EC50 | Reference |
| EPZ004777 | MV4-11 (MLL-rearranged leukemia) | Proliferation | 14 days | 3.5 nM | [3] |
| EPZ004777 | Y79 (Retinoblastoma) | MTT Assay | 48 hours | ~10 µM | [15] |
| Compound 1 (EPZ004777) | MDA-MB-231 (Breast Cancer) | Proliferation | 15 days | 1.4 µM | [16] |
| Compound 2 (SYC-522) | MDA-MB-231 (Breast Cancer) | Proliferation | 15 days | 0.19 µM | [16] |
| EPZ004777 | SW480 (Colorectal Cancer) | MTT Assay | 7 days | ~50 µM | [11] |
| EPZ004777 | HCT116 (Colorectal Cancer) | MTT Assay | 7 days | ~70 µM | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound on cell proliferation using a colorimetric assay such as the MTS assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 3, 7, or 14 days), refreshing the medium with the inhibitor every 2-3 days if necessary for longer incubation times.
-
-
Cell Viability Assay (MTS):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Protocol 2: Western Blot Analysis of H3K79 Methylation
This protocol describes how to assess the on-target activity of this compound by measuring the levels of H3K79 dimethylation (H3K79me2).
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 48-96 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam ab3594) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
Quantify the band intensities using image analysis software and normalize the H3K79me2 signal to the total H3 signal.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of Dot1L inhibition.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. DOT1L bridges transcription and heterochromatin formation at mammalian pericentromeres | EMBO Reports [link.springer.com]
- 8. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 9. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT1L inhibition exerts the anti-tumor effect by activating interferon signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro [frontiersin.org]
- 15. Targeting of histone methyltransferase DOT1L plays a dual role in chemosensitization of retinoblastoma cells and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of histone H3K79 methylation selectively inhibits proliferation, self-renewal and metastatic potential of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
preventing Dot1L-IN-2 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Dot1L inhibitors, with a focus on preventing degradation of compounds like Dot1L-IN-2 during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound upon receipt?
A1: While specific storage instructions for this compound are not publicly available, based on recommendations for similar Dot1L inhibitors, it is best practice to store the lyophilized powder at -20°C or -80°C for long-term stability. Keep the container tightly sealed and protected from light and moisture.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Most small molecule inhibitors are soluble in organic solvents such as DMSO. It is crucial to consult the manufacturer's product datasheet for your specific lot of this compound for validated solubility information.
Q3: How can I prevent degradation of this compound in my stock solutions?
A3: To minimize degradation, it is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO), and then aliquot it into single-use volumes. Store these aliquots at -80°C. This practice avoids repeated freeze-thaw cycles, which can lead to compound degradation. For a similar compound, Dot1L-IN-4, stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1]
Q4: Is this compound stable in aqueous media for cell-based assays?
A4: The stability of small molecule inhibitors in aqueous solutions can vary. It is advisable to prepare fresh dilutions in your cell culture media immediately before each experiment from a frozen stock. Avoid storing the compound in aqueous solutions for extended periods. If necessary, perform a stability test by incubating the compound in your experimental media for the duration of your assay and then analyzing its integrity and activity.
Q5: What are the general precautions for handling this compound?
A5: Handle the compound in a well-ventilated area.[2] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in experiments. | Compound degradation due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines.2. Use a fresh, single-use aliquot of your stock solution for each experiment.3. Consider purchasing a new vial of the compound if degradation is suspected. |
| Inaccurate pipetting or dilution. | 1. Calibrate your pipettes regularly.2. Prepare fresh serial dilutions for each experiment. | |
| Precipitation of the compound in aqueous media. | Low solubility of the compound in your experimental buffer or media. | 1. Consult the manufacturer's datasheet for solubility information.2. Consider using a different solvent for your stock solution or a lower final concentration in your assay.3. The use of heat and/or sonication can sometimes aid in the dissolution of similar compounds.[1] |
| Gradual loss of compound activity over the course of a long-term experiment. | Instability of the compound in the experimental conditions (e.g., temperature, pH, presence of certain media components). | 1. If possible, replenish the compound in the media at regular intervals.2. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. |
Quantitative Data Summary
The following table provides general storage and handling recommendations for Dot1L inhibitors, based on information available for analogous compounds.
| Parameter | Recommendation | Source |
| Storage of Lyophilized Powder | -20°C or -80°C, tightly sealed, protected from light. | General Best Practice |
| Stock Solution Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year. | Based on Dot1L-IN-4[1] |
| Handling | Use in a well-ventilated area with appropriate PPE. | [2] |
| Working Solution (in aqueous media) | Prepare fresh for each experiment. Avoid long-term storage. | General Best Practice |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of a recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly to ensure complete dissolution.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -80°C for long-term stability.
-
Visualizations
DOT Language Script for Experimental Workflow
Caption: Workflow for preventing this compound degradation.
DOT Language Script for Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Minimizing Off-Target Effects of Dot1L-IN-2
Welcome to the technical support center for Dot1L-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to mitigate potential off-target effects. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Dot1L (Disruptor of telomeric silencing 1-like)[1]. Dot1L is a histone methyltransferase that specifically methylates lysine 79 of histone H3 (H3K79)[2][3]. This methylation is associated with active gene transcription[2][3]. This compound is an S-adenosyl-L-methionine (SAM) competitive inhibitor, meaning it binds to the SAM-binding pocket of Dot1L, preventing the transfer of a methyl group to H3K79[4].
Q2: What are the known on-target effects of this compound in a cellular context?
A2: In cellular assays, this compound has been shown to potently inhibit the dimethylation of H3K79. This leads to the suppression of Dot1L target genes, such as those in the HOXA gene cluster, which are critical for the proliferation of certain cancer cells, particularly those with MLL gene rearrangements. Consequently, this compound can inhibit the proliferation of sensitive cancer cell lines, such as MV4-11[1].
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A3: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of findings. Minimizing off-target effects is crucial for obtaining reliable and reproducible data.
Q4: Is there a known off-target profile for this compound?
Q5: How can I minimize potential off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound that achieves the desired on-target effect (e.g., reduction of H3K79me2).
-
Employ orthogonal validation methods: Use at least one independent method to confirm that the observed phenotype is due to Dot1L inhibition. This can include using another structurally distinct Dot1L inhibitor or genetic approaches like siRNA or CRISPR/Cas9 to knockdown Dot1L.
-
Include appropriate controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally similar but inactive analog of the inhibitor if available.
-
Perform target engagement studies: Directly confirm that this compound is binding to Dot1L in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a reference for the selectivity of other Dot1L inhibitors.
Table 1: On-Target Potency of this compound
| Parameter | Value | Cell Line/System |
| Biochemical IC₅₀ vs. Dot1L | 0.4 nM | Recombinant Enzyme |
| Biochemical Kᵢ vs. Dot1L | 0.08 nM | Recombinant Enzyme |
| Cellular IC₅₀ (H3K79me2) | 16 nM | HeLa cells |
| Cellular IC₅₀ (HoxA9 promoter activity) | 340 nM | Molm-13 cells |
| Cellular IC₅₀ (Proliferation) | 128 nM | MV4-11 cells |
| Data sourced from Xcess Biosciences technical datasheet.[1] |
Table 2: Selectivity of Other Dot1L Inhibitors Against a Panel of Histone Methyltransferases (HMTs)
Disclaimer: The following data is for other Dot1L inhibitors and is provided for comparative purposes only. A similar comprehensive selectivity panel for this compound is not publicly available.
| Inhibitor | Target | IC₅₀ / Kᵢ | Selectivity vs. Other HMTs | Reference |
| EPZ004777 | Dot1L | IC₅₀ = 2.5 nM | >100-fold selective against a panel of 8 other HMTs | Published Research |
| EPZ-5676 (Pinometostat) | Dot1L | Kᵢ = 0.08 nM | >37,000-fold selective against other HMTs | Published Research[6] |
| Compound 4 | Dot1L | IC₅₀ = 38 nM | >29-fold selective against G9a, SUV39H1, PRMT1, CARM1 | Published Research[5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no inhibition of H3K79 methylation | - Compound degradation- Incorrect concentration- Low cell permeability- Insufficient incubation time | - Aliquot and store this compound properly.- Verify the concentration of your stock solution.- Confirm cell permeability in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High cellular toxicity at effective concentrations | - Off-target effects- On-target toxicity in the specific cell line | - Lower the concentration and/or reduce incubation time.- Perform orthogonal validation (siRNA/CRISPR) to confirm if the toxicity is on-target.- Screen for markers of apoptosis or cell stress. |
| Observed phenotype does not match genetic knockdown of Dot1L | - Off-target effects of this compound- Incomplete knockdown of Dot1L | - The phenotype is likely due to off-target effects. See validation protocols below.- Confirm knockdown efficiency by Western blot or qPCR.- Test multiple siRNA sequences or CRISPR guide RNAs. |
| Variability between experiments | - Inconsistent cell density or passage number- Fluctuation in incubation conditions- Inconsistent compound preparation | - Maintain consistent cell culture practices.- Ensure uniform temperature, CO₂, and humidity.- Prepare fresh dilutions of this compound for each experiment. |
Key Experimental Protocols
To ensure the effects you observe are specifically due to the inhibition of Dot1L, we recommend the following validation experiments.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method confirms the direct binding of this compound to Dot1L in intact cells.
Methodology:
-
Cell Treatment: Treat your cell line of interest with this compound at your desired concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Dot1L by Western blot using a validated Dot1L antibody.
-
Data Analysis: Plot the amount of soluble Dot1L as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Genetic Validation using siRNA-mediated Knockdown
This protocol helps to determine if the phenotype observed with this compound is the same as that caused by reducing Dot1L protein levels.
Methodology:
-
Cell Seeding: Seed cells to be approximately 70% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute Dot1L-targeting siRNA and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).
-
Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for Dot1L protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to confirm Dot1L knockdown by Western blot or qPCR.
-
Phenotypic Assay: Perform your phenotypic assay of interest on the remaining cells and compare the results from the Dot1L knockdown cells to those treated with this compound and controls.
Genetic Validation using CRISPR/Cas9-mediated Knockout
For a more permanent genetic validation, CRISPR/Cas9 can be used to generate a Dot1L knockout cell line.
Methodology:
-
Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the DOT1L gene.
-
Delivery of CRISPR Components: Deliver the Cas9 nuclease and the sgRNAs into the cells. This can be done via plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation.
-
Single-Cell Cloning: Isolate single cells into individual wells of a multi-well plate to generate clonal populations.
-
Screening and Validation of Knockout Clones:
-
Expand the clonal populations.
-
Screen for Dot1L knockout by Western blot to identify clones with complete loss of Dot1L protein.
-
Sequence the targeted genomic locus to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
-
Phenotypic Analysis: Perform your phenotypic assay on the validated Dot1L knockout and wild-type control clones and compare the results to those obtained with this compound treatment.
Signaling Pathways Involving Dot1L
Understanding the signaling pathways in which Dot1L is involved can help predict potential on- and off-target effects.
Dot1L in MLL-Rearranged Leukemia
In MLL-rearranged leukemias, a fusion protein aberrantly recruits Dot1L to target genes like HOXA9 and MEIS1. This leads to ectopic H3K79 methylation, which maintains high expression of these oncogenes, driving leukemogenesis. Inhibition of Dot1L with this compound aims to reverse this process.
Crosstalk with Other Epigenetic Modifications
Dot1L activity is interconnected with other epigenetic regulatory mechanisms. For instance, Dot1L can inhibit the chromatin localization of the repressive SIRT1/SUV39H1 complex, thereby maintaining an open chromatin state[2][3]. Additionally, there is evidence of crosstalk between Dot1L-mediated H3K79 methylation and CARM1-mediated arginine methylation.
By following these guidelines and protocols, researchers can more confidently attribute the observed biological effects to the specific inhibition of Dot1L by this compound, thereby enhancing the reliability and impact of their research.
References
- 1. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of histone methyltransferase DOT1L: design, synthesis, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving In Vivo Delivery of Novel DOT1L Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of DOT1L inhibitors, using Dot1L-IN-2 as a representative compound. The information is based on publicly available data for various DOT1L inhibitors and aims to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo delivery of DOT1L inhibitors often challenging?
A1: Many small molecule DOT1L inhibitors, particularly those competitive with S-adenosyl methionine (SAM), face challenges with their pharmacokinetic properties.[1][2][3][4] The first clinical candidate, pinometostat (EPZ-5676), is not suitable for oral absorption and requires continuous infusion to achieve and sustain the necessary exposure for target inhibition.[1][5] Subsequent efforts have aimed to develop inhibitors with improved rodent pharmacokinetic profiles, but achieving sustained and profound DOT1L inhibition in vivo remains a significant hurdle to effective tumor growth suppression.[1][2]
Q2: What are some common formulation strategies for poorly soluble DOT1L inhibitors?
A2: For preclinical in vivo studies, several formulation strategies can be employed to improve the solubility and delivery of lipophilic compounds like many DOT1L inhibitors. Common approaches include using a co-solvent system. For a similar compound, Dot1L-IN-4, successful formulations have included a mixture of DMSO, PEG300, Tween-80, and saline, or a simpler combination of DMSO and corn oil.[6] Another strategy involves the use of cyclodextrins, such as SBE-β-CD, to enhance solubility.[6] The choice of formulation will depend on the specific physicochemical properties of the inhibitor and the desired route of administration.
Q3: What are the key pharmacokinetic parameters to consider for a DOT1L inhibitor in vivo?
A3: Key pharmacokinetic (PK) parameters to evaluate include oral bioavailability, plasma exposure (AUC), maximum concentration (Cmax), and the time to reach maximum concentration (Tmax). For DOT1L inhibitors, achieving sustained exposure above the concentration required for target engagement is critical for efficacy. For example, one DOT1L inhibitor showed oral bioavailability of 26% in mice and 36% in rats at a 3 mg/kg dose.[1][2] At a much higher oral dose of 280 mg/kg, blood exposure was maintained above 10 µM for 8 hours.[1][2] However, even with these parameters, it did not translate to tumor growth inhibition, highlighting the difficulty in achieving sufficient sustained target modulation.[1][2]
Q4: How can I assess target engagement of my DOT1L inhibitor in vivo?
A4: Target engagement for DOT1L inhibitors in vivo can be assessed by measuring the levels of histone 3 lysine 79 dimethylation (H3K79me2), the direct product of DOT1L's enzymatic activity.[1] This can be measured in tumor tissue from xenograft models, as well as in surrogate tissues like peripheral blood mononuclear cells (PBMCs) and bone marrow.[7] A reduction in global H3K79 methylation serves as a pharmacodynamic biomarker for DOT1L inhibitor activity.[7] It is important to note that there may be a time lag of several days between inhibitor exposure and the full pharmacodynamic response.[7] Additionally, measuring the mRNA levels of downstream target genes, such as HOXA9 and MEIS1, can also serve as a readout of target engagement.[7]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Q: My this compound is precipitating out of solution during formulation. What can I do?
A: Precipitation is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:
-
Optimize the Co-Solvent System:
-
Start with a small amount of a strong organic solvent like DMSO to initially dissolve the compound.
-
Gradually add other vehicles like PEG300, Tween-80, or corn oil.[6] It is crucial to add these solvents one by one and ensure complete dissolution at each step.
-
If precipitation occurs upon the addition of an aqueous component like saline, you may need to adjust the ratio of organic to aqueous solvents.
-
-
Utilize Solubilizing Excipients:
-
Consider using cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with the drug to enhance aqueous solubility.[6]
-
-
Apply Physical Methods:
-
Gentle heating and/or sonication can aid in the dissolution process.[6] However, be cautious about the thermal stability of your compound.
-
-
Consider Alternative Formulations:
-
For some compounds, a suspension in a vehicle like 0.5% methylcellulose might be a viable alternative if a clear solution cannot be achieved.
-
Issue 2: Lack of Efficacy in In Vivo Models
Q: I have a potent this compound in vitro, but I'm not observing tumor growth inhibition in my xenograft model. What could be the problem?
A: A discrepancy between in vitro potency and in vivo efficacy is a frequent challenge in drug development. The limited efficacy of some DOT1L inhibitors, even at high doses, illustrates the difficulty in achieving a sustained and profound level of DOT1L inhibition in vivo necessary to suppress tumor growth.[1][2][5] Here is a troubleshooting workflow:
-
Confirm Target Engagement:
-
Before concluding a lack of efficacy, verify that the drug is reaching the tumor and inhibiting its target. Measure H3K79me2 levels and the expression of target genes like HOXA9 in the tumor tissue of treated animals.[7] If there is no or minimal target engagement, the issue likely lies with the compound's pharmacokinetics.
-
-
Evaluate Pharmacokinetics:
-
Conduct a PK study to determine the exposure of your compound in plasma and, if possible, in the tumor. It is crucial to maintain the drug concentration above the IC50 for a sufficient duration. For DOT1L inhibitors, continuous inhibition for at least 14 days may be required for optimal efficacy.[7]
-
-
Optimize Dosing Regimen:
-
Re-evaluate the In Vivo Model:
-
Ensure that the chosen cell line or patient-derived xenograft model is sensitive to DOT1L inhibition. Cell lines harboring MLL fusion oncogenes are expected to be more responsive.[3]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of a Representative DOT1L Inhibitor
| Parameter | Mouse | Rat |
| Dose (mg/kg) | 3 | 3 |
| Route of Administration | Oral (p.o.) | Oral (p.o.) |
| Oral Bioavailability | 26% | 36% |
| Max. Dose Tested (mg/kg, p.o.) | 280 | Not Reported |
| Blood Exposure at Max. Dose | >10 µM for 8 hours | Not Reported |
| Data is for a previously reported potent DOT1L inhibitor and is intended for illustrative purposes.[1][2] |
Table 2: Example Formulation Protocols for a DOT1L Inhibitor (Dot1L-IN-4) [6]
| Protocol | Components | Final Concentration | Observations |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Clear solution |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Clear solution |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Suspended solution; requires sonication |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation
This protocol is a general guideline based on successful formulations for DOT1L inhibitors.[6]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to 10% of the final desired volume. Vortex thoroughly until the compound is completely dissolved.
-
Add PEG300 to bring the volume to 50% of the final desired volume. Vortex until the solution is clear.
-
Add Tween-80 to bring the volume to 55% of the final desired volume. Vortex to mix.
-
Slowly add saline to reach the final desired volume. Vortex thoroughly.
-
If any precipitation occurs, gently warm the solution or use a sonicator until it becomes clear.
-
Visually inspect the final formulation for any particulates before administration.
-
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot for H3K79me2
This protocol describes how to measure changes in H3K79me2 levels in tumor tissue.
-
Materials:
-
Tumor tissue from vehicle- and this compound-treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Excise tumors from euthanized animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a membrane.
-
Block the membrane and incubate with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative reduction in H3K79me2 levels in the treated group compared to the vehicle control.
-
Visualizations
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the mechanism of its inhibition.
Caption: General experimental workflow for an in vivo efficacy study of a DOT1L inhibitor.
Caption: Troubleshooting decision tree for developing a stable formulation for a DOT1L inhibitor.
References
- 1. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Dot1L-IN-2 precipitation in media
Welcome to the technical support center for Dot1L-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound, with a specific focus on addressing its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Dot1L (disruptor of telomeric silencing 1-like) is a histone methyltransferase that is unique in that it methylates histone H3 at lysine 79 (H3K79), a modification associated with active transcription.[1][2][3] this compound is a small molecule inhibitor of Dot1L. By blocking the methyltransferase activity of Dot1L, it can prevent the addition of methyl groups to H3K79, thereby disrupting downstream signaling pathways that drive proliferation and survival in certain cancer cells.[2] This inhibition can lead to the suppression of oncogenes and the reactivation of tumor suppressor genes.[2]
Q2: I'm observing precipitation of this compound in my cell culture media. What are the common causes?
Precipitation of small molecules like this compound in aqueous media is a frequent issue, often stemming from its low aqueous solubility.[4] Several factors can contribute to this:
-
High Stock Concentration: Preparing an overly concentrated stock solution in a solvent like DMSO can lead to precipitation when diluted into the aqueous environment of the cell culture media.[4]
-
Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the media can cause the compound to "crash out" of solution.[4][5]
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[5]
-
Media Composition and pH: Components in the media, such as proteins in serum, and the overall pH can influence the solubility of the compound.[6][7]
-
Temperature: Changes in temperature, for instance, moving from room temperature storage to a 37°C incubator, can affect solubility.[6][8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
For many poorly water-soluble small molecules used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[4] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds.[4]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture media?
To minimize solvent-induced toxicity and its effects on experimental results, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1% (v/v).[5]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation in your experiments.
Problem: Precipitate observed after adding this compound to media.
Experimental Workflow for Troubleshooting Precipitation
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
| Possible Cause | Recommended Solution |
| Stock solution is too concentrated. | Prepare a new stock solution at a lower concentration. Ensure the stock is fully dissolved before making further dilutions. Gentle warming or brief sonication may aid dissolution.[9] |
| "Crashing out" upon rapid dilution. | Avoid adding the concentrated DMSO stock directly to the full volume of media. Perform a serial dilution by first diluting the stock into a smaller volume of pre-warmed (37°C) media, then adding this intermediate dilution to the final volume.[5] Add the compound dropwise while gently vortexing.[5] |
| Final DMSO concentration is too high. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may necessitate preparing a more dilute stock solution. |
| Interaction with media components. | If using serum-containing media, consider testing the solubility in serum-free media to see if proteins are contributing to precipitation. Ensure the pH of your media is within the expected range. |
| Final concentration exceeds solubility limit. | The desired final concentration of this compound may not be achievable in your specific media formulation. Determine the maximum soluble concentration by preparing a serial dilution and observing the highest concentration that remains clear.[5] |
Experimental Protocols
Protocol 1: Recommended Solubilization and Dilution of this compound
-
Prepare Stock Solution:
-
Dissolve this compound in 100% anhydrous, high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[9]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
-
Prepare Intermediate Dilution (in DMSO):
-
To minimize the risk of precipitation, first create an intermediate dilution of your stock in DMSO (e.g., dilute the 10 mM stock to 1 mM).
-
-
Prepare Final Working Solution (in Media):
-
Pre-warm your complete cell culture medium to 37°C.
-
Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing to achieve the desired final concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.[5]
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
-
Add to Media:
-
Add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells containing your complete cell culture medium (e.g., 100 µL). Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
For a more quantitative measurement, you can read the absorbance of the plate at 600 nm. An increase in absorbance compared to the control indicates precipitation.[5]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear is the maximum working soluble concentration for this compound under your specific experimental conditions.[5]
-
Signaling Pathway
Dot1L plays a crucial role in the regulation of gene expression. In certain leukemias, such as those with MLL rearrangements, Dot1L is aberrantly recruited to specific genes, leading to their overexpression and driving the disease.[1][3] this compound inhibits this process.
Caption: this compound inhibits the aberrant methylation of H3K79 by Dot1L.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cell Viability Assays with Dot1L-IN-2
Welcome to the technical support center for researchers utilizing Dot1L-IN-2 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it affect my cell viability assay?
This compound is an inhibitor of the histone methyltransferase DOT1L. DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[1][2][3] By inhibiting DOT1L, this compound disrupts normal gene expression patterns, which can lead to cell cycle arrest, senescence, or apoptosis in cancer cells where DOT1L is aberrantly active.[4][5] Unlike cytotoxic agents that cause immediate cell death, the effects of this compound are often delayed as they rely on altering gene transcription and subsequent protein expression. This means you may need longer incubation times (e.g., 72 hours or more) to observe a significant impact on cell viability.[6][7]
Q2: How do I determine the optimal concentration range for this compound in my experiment?
The optimal concentration of this compound is highly dependent on the cell line, assay duration, and the specific endpoint being measured.[6] A crucial first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[8]
-
If you have prior data (e.g., from biochemical assays): Start with a concentration range that brackets the known IC50 or Ki values. A common starting point is 5 to 10 times higher than the biochemical IC50 to account for cellular factors.[6]
-
If there is no prior data: A broad concentration range-finding experiment is recommended, for example, from 1 nM to 100 µM, using serial dilutions.[8]
Your experiment should always include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound concentration) and a no-treatment control.[6]
Q3: How should I prepare and store this compound stock solutions?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[6] Immediately before use, thaw an aliquot and dilute it to the final working concentrations in your cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6]
Troubleshooting Guide
High variability, unexpected results, or a lack of response can be common hurdles in cell viability assays. The following table outlines potential problems, their causes, and solutions when working with this compound.
| Issue ID | Problem | Possible Cause(s) | Suggested Solution(s) |
| D1L-V01 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells.[9][10] 2. Incomplete dissolution of this compound: The inhibitor may not be fully dissolved, leading to concentration gradients.[9] 3. Pipetting errors: Inaccurate liquid handling.[10] 4. Edge effects: Evaporation from the outer wells of the plate can concentrate the inhibitor and media components.[9][10] | 1. Ensure a single-cell suspension before plating by thorough resuspension.[9] 2. Prepare a concentrated stock in a suitable solvent like DMSO and vortex thoroughly before diluting in culture medium.[9] 3. Calibrate pipettes regularly and use proper pipetting techniques.[10] 4. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.[9][10] |
| D1L-V02 | No significant decrease in cell viability, even at high concentrations. | 1. Cell line resistance: The chosen cell line may not be dependent on DOT1L activity.[9] 2. Insufficient incubation time: The effects of this compound are often delayed.[6][7] 3. Inhibitor instability: The inhibitor may be degrading in the culture medium. | 1. Research the cell line's dependency on DOT1L or test a sensitive control cell line. 2. Extend the incubation period (e.g., 72, 96, or 120 hours).[6] 3. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. |
| D1L-V03 | High background signal in the assay. | 1. Contamination of reagents or media: Bacterial or fungal contamination can affect assay readings.[11][12] 2. Compound interference: this compound might directly react with the assay reagent (e.g., MTT).[9] 3. Phenol red in media: Can interfere with absorbance readings in colorimetric assays. | 1. Use sterile techniques and fresh, high-purity reagents.[11] 2. Run a cell-free control with the inhibitor and assay reagent to check for direct interaction. If interference is observed, consider switching to an alternative assay (e.g., from a tetrazolium-based assay to an ATP-based assay like CellTiter-Glo®).[9] 3. Use phenol red-free medium for the assay. |
| D1L-V04 | Unexpectedly high cell death at low concentrations. | 1. High sensitivity of the cell line: The cells may be exceptionally sensitive to DOT1L inhibition.[6] 2. Off-target effects: At higher concentrations, the inhibitor might affect other cellular targets.[6] 3. Solvent toxicity: The final DMSO concentration may be too high.[6] | 1. Use a lower concentration range of the inhibitor and/or shorten the incubation time.[6] 2. Test the inhibitor in a DOT1L knockout/knockdown cell line to confirm on-target effects. 3. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
96-well flat-bottom plates
-
This compound
-
Cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.[8]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions (vehicle and no-treatment) to the appropriate wells.[6]
-
-
Incubation:
-
Incubate the plate for a duration relevant to the inhibitor's mechanism (e.g., 72 hours for this compound).[6]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.[14]
-
Mix thoroughly to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, using a luminescent assay.[15]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in Protocol 1 (Steps 1 and 2).
-
-
Incubation:
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes.[16]
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 1 to 3 hours to stabilize the luminescent signal.[18]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Plot the luminescence (proportional to caspase activity) against the inhibitor concentration. Results can be expressed as fold-induction relative to the vehicle-treated samples.[19]
Visualizations
Signaling Pathway of DOT1L Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency of H3K79 Histone Methyltransferase Dot1-like Protein (DOT1L) Inhibits Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. ulab360.com [ulab360.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. oncotarget.com [oncotarget.com]
Dot1L-IN-2 stability in DMSO stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of Dot1L-IN-2 in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be handled and stored according to the following guidelines.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| 4°C | Short-term | For immediate use. | |
| DMSO Stock Solution | 0-4°C | Up to 1 month | For frequent use. |
| -20°C | Up to 3 months | Recommended for intermediate-term storage. Aliquoting is advised.[1] | |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquoting is essential to avoid freeze-thaw cycles.[1] |
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to use anhydrous dimethyl sulfoxide (DMSO) to minimize water absorption, which can affect the stability of the compound.[2][3] For compounds supplied in quantities of 10 mg or less, the solvent can be added directly to the vial. For larger quantities, it is advisable to weigh out the desired amount for stock solution preparation.[1] Ensure the compound is fully dissolved by vortexing or sonicating.
Q3: What is the recommended concentration of DMSO in cell culture experiments?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cellular toxicity. Generally, a concentration of less than 0.1% is considered safe for most cell lines.[2] However, some robust cell lines can tolerate up to 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has exceeded its aqueous solubility limit. | - Decrease the final concentration of this compound.- Prepare intermediate dilutions in DMSO before the final dilution in aqueous buffer.- Gently warm the solution and vortex to aid dissolution. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions regularly.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]- Store aliquots at -80°C for long-term use.[1] |
| Loss of compound activity over time | Instability of the compound in the assay medium at 37°C. | - Perform a time-course experiment to assess the stability of this compound under your specific assay conditions.- Consider preparing fresh dilutions of the inhibitor immediately before each experiment. |
Experimental Protocols
In Vitro DOT1L Enzymatic Assay (AlphaLISA)
This protocol is adapted from a general AlphaLISA assay for histone methyltransferases.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF.
- Enzyme: Dilute recombinant human DOT1L protein to the desired concentration (e.g., 20 nM) in Assay Buffer.
- Substrate: Use oligonucleosomes at a concentration of 0.25 ng/µL.
- Cofactor: Prepare S-adenosyl-L-methionine (SAM) at the desired concentration (e.g., 2 µM) in Assay Buffer.
- Inhibitor: Prepare serial dilutions of this compound in DMSO, and then dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the reaction should be kept constant (e.g., 1%).
- Stop Solution: High Salt Buffer.
- Detection Reagents: Anti-Histone H3 Acceptor beads and biotinylated anti-H3K79me2 antibody, followed by Streptavidin Donor beads.
2. Assay Procedure:
- Pre-incubate the DOT1L enzyme with the diluted this compound or DMSO vehicle control for 10 minutes at room temperature.
- Initiate the enzymatic reaction by adding the substrate and SAM mixture.
- Incubate the reaction for a defined period (e.g., 15 minutes) at room temperature.
- Stop the reaction by adding the High Salt Buffer.
- Add the Acceptor beads and biotinylated antibody mixture and incubate for 60 minutes at room temperature.
- Add the Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.
- Read the signal using an appropriate plate reader in Alpha mode.
Cell-Based H3K79 Dimethylation Assay
This protocol describes a method to assess the cellular activity of this compound by measuring the levels of H3K79 dimethylation.
1. Cell Culture and Treatment:
- Plate a suitable cell line (e.g., A431 or MLL-rearranged leukemia cell lines like MV4-11) in 384-well plates.[4]
- Allow cells to adhere and grow for a specified period.
- Treat the cells with a serial dilution of this compound or DMSO vehicle control for a duration of 3 to 4 days.[4]
2. Immunofluorescence Staining:
- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
- Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
- Incubate the cells with a primary antibody specific for H3K79me2.
- Wash the cells to remove unbound primary antibody.
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with a DNA dye (e.g., DAPI).
3. High-Content Imaging and Analysis:
- Acquire images using a high-content imaging system.
- Quantify the nuclear fluorescence intensity of the H3K79me2 signal.
- Normalize the signal to the number of cells (DAPI count).
- Determine the EC₅₀ value of this compound by plotting the normalized fluorescence intensity against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Overcoming Resistance to Dot1L-IN-2 in Leukemia Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dot1L inhibitors, such as Dot1L-IN-2, in leukemia cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dot1L inhibitors in MLL-rearranged leukemia?
Dot1L is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2][3] In leukemia characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, the MLL-fusion proteins aberrantly recruit Dot1L to target genes, such as HOXA9 and MEIS1.[1][4] This leads to hypermethylation of H3K79, resulting in the overexpression of these genes and driving leukemogenesis.[1][4][5] Dot1L inhibitors, like this compound and pinometostat (EPZ5676), are competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding site of Dot1L.[1][6][7] By inhibiting Dot1L's methyltransferase activity, these compounds prevent H3K79 hypermethylation, leading to the downregulation of MLL-fusion target genes, cell cycle arrest, differentiation, and ultimately, apoptosis of the leukemia cells.[1][3][5][8]
Q2: My leukemia cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to Dot1L inhibitors can arise through several mechanisms:
-
Upregulation of Multidrug Resistance Transporters: Increased expression of ABC transporters, such as ABCB1 and ABCG2, can lead to enhanced drug efflux, reducing the intracellular concentration of the inhibitor.[9]
-
Epigenetic Adaptation: Leukemia cells can become independent of Dot1L-mediated H3K79 methylation for the expression of some key leukemogenic genes.[9] While genes like PROM1/CD133 may show reduced H3K79 methylation and expression, other critical genes like HOXA9 and CDK6 can remain expressed through alternative mechanisms.[9]
-
Signaling Pathway Reprogramming: The cells may upregulate myeloid-associated genes and differentiation markers, such as CD33 and LILRB4/CD85k, indicating a shift in their cellular state to one that is less dependent on the Dot1L pathway.[9]
-
Role of SIRT1: The histone deacetylase SIRT1 acts as an antagonist to Dot1L's function.[10][11] Low SIRT1 activity can contribute to resistance, as SIRT1 is required for establishing a repressive chromatin state at MLL-fusion target genes following Dot1L inhibition.[10][11]
Q3: Are there any known synergistic drug combinations to overcome resistance to this compound?
Yes, several studies have identified synergistic or additive effects when combining Dot1L inhibitors with other agents. These combinations can help overcome resistance or enhance the initial efficacy of the treatment.
-
SIRT1 Activators: Since SIRT1 activity is crucial for the repressive effects following Dot1L inhibition, combining Dot1L inhibitors with SIRT1 activators (e.g., SRT1720) has shown enhanced anti-leukemic activity.[10]
-
BCL-2 Inhibitors: The BCL-2 inhibitor venetoclax has demonstrated synergy with Dot1L inhibitors in preclinical models.[9]
-
Standard Chemotherapy: Dot1L inhibitors can sensitize MLL-rearranged leukemia cells to standard chemotherapy agents like cytarabine, daunorubicin, mitoxantrone, and etoposide.[3][5]
-
Other Epigenetic Modifiers: Targeting other components of the epigenetic machinery, such as the histone H2B ubiquitin ligase RNF20, may be a strategy to overcome acquired resistance.[12] Dual targeting of DOT1L and c-Myc has also been proposed as a potential synergistic approach.[12]
Troubleshooting Guides
Problem 1: Inconsistent or weak inhibition of H3K79 methylation in my cell line after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Duration | Verify the IC50 of this compound for your specific cell line. Prolonged exposure (several days) may be necessary to observe a significant reduction in H3K79 methylation due to the slow turnover of histone modifications.[13][14] |
| Cell Line Authenticity and Passage Number | Confirm the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage, authenticated cells for your experiments. |
| Drug Stability | Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Resistant Cell Population | Your cell line may have a pre-existing resistant subclone or may have developed resistance during culture. Perform a dose-response curve to determine the current IC50. |
Problem 2: My Dot1L inhibitor-resistant cell line does not respond to combination therapy.
| Possible Cause | Troubleshooting Step |
| Mechanism of Resistance | The mechanism of resistance in your cell line may not be targetable by the chosen combination agent. For example, if resistance is due to high drug efflux, a combination with a BCL-2 inhibitor might be less effective than a combination with an ABC transporter inhibitor. Characterize the resistance mechanism in your cell line (e.g., check for ABC transporter expression). |
| Drug Dosing and Scheduling | The concentrations and timing of drug administration may not be optimal for a synergistic effect. Perform a checkerboard assay with varying concentrations of both drugs to identify the optimal synergistic ratio. |
| Synergy vs. Additivity | The combination may be additive rather than synergistic, requiring higher concentrations of both drugs to achieve a significant effect.[15] |
Data Presentation
Table 1: In Vitro Activity of Dot1L Inhibitors in MLL-rearranged Leukemia Cell Lines
| Cell Line | Oncogenic Driver | EPZ5676 (Pinometostat) IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) |
| MOLM-13 | MLL-AF9 | 2.9 | 1.8 | 2.1 |
| MV4-11 | MLL-AF4 | 3.5 | 2.3 | 2.8 |
| RS4;11 | MLL-AF4 | 8.7 | 5.9 | 6.5 |
| SEM | MLL-AF4 | 10.4 | 7.1 | 8.2 |
| KOPN-8 | MLL-ENL | 15.6 | 10.2 | 11.8 |
| Data compiled from publicly available studies. IC50 values were determined after 10-14 days of treatment.[8][16] |
Table 2: Effect of Pinometostat on H3K79me2 Levels in Resistant Cell Lines
| Cell Line | Treatment | H3K79me2 Levels (Relative to Control) |
| SEM | Pinometostat | Substantially Reduced |
| SEMPINO_RES | Pinometostat | Substantially Reduced |
| RS4;11 | Pinometostat | Substantially Reduced |
| RS4;11PINO_RES#1 | Pinometostat | Substantially Reduced |
| RS4;11PINO_RES#2 | Pinometostat | Substantially Reduced |
| This table illustrates that in some models of acquired resistance, the inhibitor can still effectively reduce global H3K79me2 levels, suggesting the cells have become independent of this mark for survival.[9] |
Experimental Protocols
Protocol 1: Assessment of H3K79 Methylation by Western Blot
-
Cell Treatment: Seed leukemia cells at a density of 0.5 x 106 cells/mL and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 3, 6, 9 days).
-
Histone Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic lysis buffer.
-
Isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in deionized water.
-
-
Western Blotting:
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for MLL-Fusion Target Genes
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation:
-
Lyse the cells and nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K79me2 or a negative control IgG.
-
Add protein A/G agarose beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of MLL-fusion target genes (e.g., HOXA9, MEIS1). Analyze the data using the percent input method.[10][17]
Visualizations
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling acquired resistance to DOT1L inhibition exhibits the adaptive potential of KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
- 12. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Histone H3K79 Methyltransferase DOT1L Methyltransferase Binds Actively Transcribing RNA Polymerase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DOT1L Inhibitors: EPZ004777 versus a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the well-characterized DOT1L inhibitor, EPZ004777, and a hypothetical novel compound, herein referred to as Dot1L-IN-2. Due to the current lack of publicly available data for a compound specifically named "this compound," this guide will use EPZ004777 as a benchmark for the evaluation of future DOT1L inhibitors. The methodologies and data presentation formats provided can be adapted for the assessment of any novel DOT1L-targeting compound.
Introduction to DOT1L Inhibition
The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a histone methyltransferase that is unique in its function as the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] In certain cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci.[2][3] This epigenetic alteration results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving the proliferation of cancer cells.[4] Consequently, the development of small molecule inhibitors targeting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy.[5]
Quantitative Efficacy Comparison
The following tables summarize the key in vitro and in vivo efficacy parameters for EPZ004777. These tables provide a framework for comparing the potency and selectivity of novel DOT1L inhibitors.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity (fold vs. other HMTs) |
| EPZ004777 | DOT1L | 0.4[1] | >1000-fold vs. a panel of other histone methyltransferases |
| This compound | DOT1L | Data not available | Data not available |
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | EPZ004777 EC50 (nM, Proliferation) | This compound EC50 (nM, Proliferation) |
| MV4-11 | MLL-AF4 | ~8-10 | Data not available |
| MOLM-13 | MLL-AF9 | ~10 | Data not available |
| THP-1 | MLL-AF9 | ~4 | Data not available |
Table 3: In Vivo Efficacy in MLL-Rearranged Leukemia Xenograft Models
| Compound | Animal Model | Dosing Regimen | Outcome |
| EPZ004777 | MV4-11 xenograft (mouse) | Continuous infusion | Significant tumor growth inhibition and increased survival |
| This compound | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: DOT1L signaling in MLL-rearranged leukemia.
Caption: Workflow for evaluating DOT1L inhibitors.
Detailed Experimental Protocols
DOT1L Biochemical Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.
-
Materials:
-
Recombinant human DOT1L enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Test compounds (EPZ004777 or this compound)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant DOT1L enzyme, and biotinylated H3 peptide substrate to the assay buffer.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an excess of cold, non-radiolabeled S-adenosyl-L-methionine (SAM).
-
Add streptavidin-coated SPA beads to the wells. The biotinylated and radiolabeled peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K79 Methylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit H3K79 methylation within a cellular context.
-
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test compounds (EPZ004777 or this compound)
-
Lysis buffer
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed MV4-11 cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H3K79me2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal to determine the dose-dependent inhibition of cellular H3K79 methylation.
-
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cells.
-
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test compounds (EPZ004777 or this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the EC50 value.
-
Conclusion
EPZ004777 has demonstrated potent and selective inhibition of DOT1L, leading to reduced H3K79 methylation, decreased expression of leukemogenic genes, and anti-proliferative effects in MLL-rearranged leukemia models. This guide provides a comprehensive framework for the evaluation of novel DOT1L inhibitors, such as the hypothetical this compound. By employing the described experimental protocols and data presentation formats, researchers can systematically assess the efficacy of new compounds and advance the development of targeted therapies for cancers driven by aberrant DOT1L activity.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Dot1L Inhibitors: Dot1L-IN-2 vs. SGC0946
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Dot1L inhibitors, Dot1L-IN-2 and SGC0946. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The DOT1L (disruptor of telomeric silencing 1-like) enzyme is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79). This epigenetic modification is crucial for transcriptional regulation, and its misregulation is a key driver in certain cancers, particularly MLL-rearranged (MLLr) leukemias. In MLLr leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes like HOXA9 and MEIS1. Consequently, DOT1L has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors. This guide focuses on the in vitro characterization of two such inhibitors: this compound and SGC0946.
Quantitative Performance Analysis
The following table summarizes the key in vitro potency metrics for this compound and SGC0946, providing a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | SGC0946 | Reference(s) |
| Biochemical IC50 | ~50 nM (inferred) | 0.3 nM | [1] |
| Cellular H3K79 Dimethylation IC50 | ~100 nM (MDA-MB231 cells) | 2.6 nM (A431 cells), 8.8 nM (MCF10A cells) | [1] |
| Cell Proliferation Inhibition | Effective in MLL-rearranged leukemia cells | Potent and selective killing of MLL-rearranged leukemia cells | [2][3] |
Experimental Methodologies
Detailed protocols for the key in vitro assays used to characterize Dot1L inhibitors are provided below. These protocols are based on established methodologies in the field.
Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of Dot1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human Dot1L enzyme
-
Biotinylated histone H3 peptide or nucleosome substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound or SGC0946) in assay buffer.
-
In a 384-well plate, add the recombinant Dot1L enzyme to each well, followed by the inhibitor dilutions.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone substrate and [³H]-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Terminate the reaction by adding a stop solution containing excess unlabeled SAH.
-
Add streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled histone substrate will bind to the beads.
-
Incubate the plate for at least 30 minutes to allow for bead settling and binding.
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated histone substrate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K79 Dimethylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to penetrate cells and inhibit Dot1L activity, as measured by the reduction in the levels of dimethylated H3K79 (H3K79me2).
Materials:
-
Cancer cell lines (e.g., MLL-rearranged leukemia cell line MV4-11, or other relevant lines like MDA-MB231, A431)
-
Cell culture medium and supplements
-
Test inhibitors (this compound and SGC0946)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or SGC0946 for a specified duration (e.g., 48-96 hours).
-
Harvest the cells and lyse them using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent reduction in H3K79me2 and calculate the cellular IC50.
Visualizing the Mechanism and Workflow
To better understand the context of Dot1L inhibition and the experimental procedures, the following diagrams have been generated.
References
- 1. Inhibition of histone H3K79 methylation selectively inhibits proliferation, self-renewal and metastatic potential of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Pinometostat (EPZ5676) vs. Novel DOT1L Inhibitors in MLL-Rearranged Leukemia
A comparative analysis of preclinical in vivo data for DOT1L inhibitors, highlighting the therapeutic potential beyond Pinometostat in the treatment of MLL-rearranged leukemias. While a direct comparison with Dot1L-IN-2 is not possible due to the absence of published in vivo data for this specific compound, this guide offers a comprehensive evaluation of Pinometostat against other novel, potent DOT1L inhibitors that have been investigated in animal models.
The landscape of targeted therapies for cancers driven by chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene has been significantly shaped by the development of inhibitors targeting the histone methyltransferase DOT1L. Pinometostat (EPZ5676) has been the frontrunner in this class of drugs, advancing to clinical trials.[1][2] However, its modest clinical activity has spurred the development of new DOT1L inhibitors with potentially improved pharmacological properties.[1][3] This guide provides a detailed in vivo comparison of Pinometostat with other promising DOT1L inhibitors based on available preclinical data.
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the DOT1L enzyme to chromatin.[4] This results in the hypermethylation of histone H3 at lysine 79 (H3K79) at MLL target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[4][5][6] DOT1L inhibitors act by competitively binding to the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing H3K79 methylation and suppressing the expression of these oncogenic genes.[6]
Caption: DOT1L signaling in normal vs. MLL-rearranged leukemia and the mechanism of DOT1L inhibitors.
In Vivo Efficacy Comparison
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. The following tables summarize the available in vivo data for Pinometostat and other novel DOT1L inhibitors in MLL-rearranged leukemia models.
Table 1: In Vivo Efficacy of DOT1L Inhibitors in MLL-Rearranged Leukemia Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Results | Reference(s) |
| Pinometostat (EPZ5676) | Rat | MV4-11 | 70 mg/kg/day, continuous IV infusion for 21 days | Complete and sustained tumor regressions. | [2][7] |
| Compound 10 | Mouse (PDX) | MLL-rearranged leukemia | 37.5 mg/kg, twice daily oral gavage | Significant tumor growth inhibition. | [1] |
| Compound 11 | Mouse | MV4-11 | Subcutaneous administration | Deep and sustained target inhibition, but incomplete tumor growth control. | [8] |
| SYC-522 | Not available | Not available | Not available | Pretreatment sensitized primary MLL-rearranged leukemia cells to chemotherapy. | [7][9] |
Note: PDX stands for Patient-Derived Xenograft.
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug are critical determinants of its in vivo efficacy and safety.
Table 2: Comparative Pharmacokinetic Parameters of DOT1L Inhibitors
| Compound | Species | Route | Key Pharmacokinetic Parameters | Reference(s) |
| Pinometostat (EPZ5676) | Rat | IV | Slow distribution phase, extended terminal half-life (11.2 ± 3.1 h). | |
| Pinometostat (EPZ5676) | Mouse | IV | Terminal half-life of 1.1 h. | |
| Compound 10 | Mouse | Oral | Favorable pharmacokinetics, higher plasma concentration after oral gavage compared to Pinometostat. | [1] |
| Compound 11 | Mouse, Rat | Oral | Oral bioavailability of 26% (mouse) and 36% (rat) at 3 mg/kg. | [8] |
Table 3: Comparative Pharmacodynamic Markers of DOT1L Inhibitors
| Compound | Model | Key Pharmacodynamic Effects | Reference(s) |
| Pinometostat (EPZ5676) | Rat xenograft | Reduced H3K79me2 levels and HOXA9 and MEIS1 mRNA levels in tumor tissue, PBMCs, and bone marrow. | [2] |
| Compound 10 & 11 | In vitro | Inhibition of H3K79me2. | [1] |
| SYC-522 | In vitro | Significant inhibition of H3K79 methylation and decreased expression of HOXA9 and MEIS1. | [9] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of typical in vivo experimental workflows for evaluating DOT1L inhibitors.
General In Vivo Efficacy Study Workflow
Caption: A typical experimental workflow for assessing the in vivo efficacy of DOT1L inhibitors.
Key Experimental Protocols:
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) or rats are commonly used for establishing xenograft models of human leukemia.[2] Patient-derived xenograft (PDX) models, which involve the direct transplantation of patient tumor cells into mice, are also utilized to better recapitulate the heterogeneity of human disease.[1]
-
Cell Lines: The MV4-11 cell line, which harbors an MLL-AF4 fusion, is a frequently used model for in vivo studies of DOT1L inhibitors.[2][8]
-
Dosing and Administration: Pinometostat has been administered via continuous intravenous (IV) infusion due to its poor oral bioavailability.[2] Newer inhibitors, such as compound 10, have been developed with improved oral bioavailability, allowing for oral gavage administration.[1]
-
Efficacy Assessment: Tumor growth is typically monitored by measuring tumor volume with calipers for subcutaneous models.[2] For disseminated leukemia models, survival is a key endpoint.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues, peripheral blood mononuclear cells (PBMCs), and bone marrow can be collected at the end of the study.[2] H3K79 methylation levels are assessed by techniques such as Western blotting or immunohistochemistry, while target gene expression (e.g., HOXA9, MEIS1) is quantified by RT-qPCR.[2]
Conclusion
Pinometostat has paved the way for targeting DOT1L in MLL-rearranged leukemias, demonstrating proof-of-concept for this therapeutic strategy. However, the development of novel DOT1L inhibitors with improved pharmacokinetic properties and potentially greater efficacy is an active area of research. While in vivo data for this compound is currently unavailable in the public domain, the comparative data presented here for other novel inhibitors highlight the ongoing efforts to optimize this class of epigenetic drugs. Future head-to-head in vivo studies will be critical to definitively establish the superior candidate for clinical development in the treatment of MLL-rearranged and potentially other susceptible cancers.
References
- 1. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L bridges transcription and heterochromatin formation at mammalian pericentromeres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 8. esmed.org [esmed.org]
- 9. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of DOT1L Inhibitors: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on validating the on-target activity of DOT1L inhibitors. This guide provides a comparative analysis of well-characterized DOT1L inhibitors, detailed experimental protocols, and visual representations of the DOT1L signaling pathway and experimental workflows.
Note: Initial searches for a compound specifically named "Dot1L-IN-2" did not yield any publicly available information. Therefore, this guide focuses on established and well-documented DOT1L inhibitors, namely Pinometostat (EPZ-5676), EPZ004777, and SGC0946, to provide a practical and data-supported resource for validating on-target activity.
Comparative Analysis of DOT1L Inhibitors
The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a histone methyltransferase that plays a crucial role in gene expression regulation. Its aberrant activity is particularly implicated in the pathogenesis of Mixed Lineage Leukemia (MLL)-rearranged leukemias, making it a prime therapeutic target.[1][2][3] Small molecule inhibitors of DOT1L have been developed to counteract this activity. This section provides a comparative overview of the in vitro and cellular potency of three prominent DOT1L inhibitors.
Table 1: Comparison of On-Target Activity for Selected DOT1L Inhibitors
| Inhibitor | Biochemical Potency (IC50/Ki) | Cellular Potency (H3K79me2 Inhibition IC50) | Cell Proliferation Inhibition (IC50) |
| Pinometostat (EPZ-5676) | Ki: 80 pM[4][5] | MV4-11 cells: 2.6 nM - 3 nM[4][6] | MV4-11 cells: 3.5 nM - 9 nM[4][6] |
| EPZ004777 | IC50: 0.4 nM[7][8][9] | MLL-rearranged cell lines show significant reduction | MV4-11 cells: 0.17 µM; MOLM-13 cells: 0.72 µM[9] |
| SGC0946 | IC50: 0.3 nM[10][11][12] | A431 cells: 2.6 nM; MCF10A cells: 8.8 nM[11][12] | MLL-rearranged cell lines show potent inhibition |
DOT1L Signaling Pathway and Inhibition
DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[2] In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of H3K79 at the target genes of the MLL-fusion protein, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[13] DOT1L inhibitors act by competing with the S-adenosylmethionine (SAM) cofactor, thereby preventing the methylation of H3K79 and suppressing the expression of these oncogenic genes.[14]
Caption: DOT1L signaling in normal and MLL-rearranged leukemia cells and the mechanism of DOT1L inhibition.
Experimental Protocols for Validating On-Target Activity
Validating the on-target activity of a DOT1L inhibitor involves a series of biochemical and cellular assays to confirm its potency, selectivity, and mechanism of action.
Experimental Workflow
The following diagram outlines a typical workflow for validating a novel DOT1L inhibitor.
Caption: A streamlined workflow for the comprehensive validation of DOT1L inhibitor on-target activity.
Detailed Methodologies
1. Biochemical Enzymatic Assay (Radiometric)
This assay directly measures the enzymatic activity of DOT1L and its inhibition.[15]
-
Principle: Measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone substrate.
-
Materials: Recombinant human DOT1L, oligonucleosomes (or other suitable histone substrate), ³H-SAM, test inhibitor, assay buffer, filter plates.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, incubate the inhibitor with DOT1L enzyme in assay buffer.
-
Initiate the reaction by adding the histone substrate and ³H-SAM.
-
Incubate at room temperature to allow the methylation reaction to proceed.
-
Stop the reaction and transfer the mixture to a filter plate to capture the methylated histones.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
2. Cellular H3K79 Dimethylation Assay (Western Blot)
This assay confirms that the inhibitor can penetrate cells and inhibit DOT1L activity, leading to a reduction in its specific epigenetic mark.[5][16]
-
Principle: Uses specific antibodies to detect the levels of dimethylated H3K79 (H3K79me2) in cells treated with the inhibitor.
-
Materials: MLL-rearranged leukemia cell line (e.g., MV4-11), test inhibitor, cell lysis buffer, primary antibodies (anti-H3K79me2, anti-total Histone H3), secondary antibody, Western blot reagents and equipment.
-
Procedure:
-
Culture MLL-rearranged leukemia cells and treat with a range of inhibitor concentrations for a specified period (e.g., 4 days).
-
Harvest the cells and lyse them to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K79me2.
-
Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the concentration-dependent reduction in H3K79me2 and calculate the cellular IC50.
-
3. Cell Proliferation Assay
This assay assesses the functional consequence of DOT1L inhibition on the growth of cancer cells that are dependent on its activity.[15]
-
Principle: Measures the number of viable cells after treatment with the inhibitor.
-
Materials: MLL-rearranged and non-rearranged leukemia cell lines, test inhibitor, cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of the inhibitor.
-
Incubate for an extended period (e.g., 7-14 days), replenishing the media and inhibitor as needed.
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value. Include non-MLL-rearranged cell lines as a control for selectivity.
-
By following these protocols and comparing the results to established inhibitors, researchers can effectively validate the on-target activity of novel DOT1L inhibitors and advance their development as potential therapeutics.
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 13. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Assessing the Selectivity Profile of Dot1L Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The DOT1L (Disruptor of Telomeric Silencing 1-Like) enzyme, a histone methyltransferase responsible for H3K79 methylation, has emerged as a critical therapeutic target, particularly in MLL-rearranged leukemias. The aberrant activity of DOT1L in these cancers drives the expression of leukemogenic genes. This guide provides a comparative analysis of the selectivity and cellular activity of the DOT1L inhibitor, referred to herein as Dot1L-IN-2 (based on published data for highly similar compounds, designated as compound 10 and compound 11), alongside other well-characterized DOT1L inhibitors: EPZ004777, EPZ-5676 (Pinometostat), and SGC0946. The information presented is based on publicly available experimental data to aid researchers in selecting the appropriate chemical probe for their studies.
Data Presentation: Quantitative Comparison of DOT1L Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound and other key DOT1L inhibitors.
Table 1: Biochemical Potency Against DOT1L
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound (Compound 10/11) | Not specified | Not available | Not available | [1] |
| EPZ004777 | Radiometric | 0.4 | Not available | [2] |
| EPZ-5676 (Pinometostat) | Not specified | Not available | 0.08 | [3][4] |
| SGC0946 | AlphaLISA | 17.4 | Not available | [5] |
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | Oncogenic Driver | IC50 (nM) | Reference |
| This compound (Compound 10) | MOLM-13 | MLL-AF9 | 4.8 | [1] |
| MV4-11 | MLL-AF4 | 6.1 | [1] | |
| RS4;11 | MLL-AF4 | 8.9 | [1] | |
| SEM | MLL-AF4 | 12.5 | [1] | |
| This compound (Compound 11) | MOLM-13 | MLL-AF9 | 6.2 | [1] |
| MV4-11 | MLL-AF4 | 7.9 | [1] | |
| RS4;11 | MLL-AF4 | 11.6 | [1] | |
| SEM | MLL-AF4 | 16.2 | [1] | |
| EPZ-5676 (Pinometostat) | MOLM-13 | MLL-AF9 | 8.3 | [1] |
| MV4-11 | MLL-AF4 | 10.5 | [1] | |
| RS4;11 | MLL-AF4 | 15.2 | [1] | |
| SEM | MLL-AF4 | 21.4 | [1] | |
| EPZ004777 | MV4-11 | MLL-AF4 | ~100 | [6] |
| SGC0946 | MV4-11 | MLL-AF4 | Not available | [7] |
Table 3: Selectivity Profile Against Other Histone Methyltransferases (HMTs)
| Compound | HMT Panel | Selectivity vs. DOT1L | Reference |
| This compound (Compound 10/11) | Not specified | Stated as "selective" | [1] |
| EPZ004777 | Panel of 8 HMTs | >100-fold | [2] |
| EPZ-5676 (Pinometostat) | Panel of 15 HMTs | >37,000-fold | [3] |
| SGC0946 | Not specified | Stated as "highly selective" | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the biochemical potency (IC50) of inhibitors against the DOT1L enzyme.
Materials:
-
DOT1L enzyme (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Buffer A
-
DOT1L-specific tracer
-
Test compounds (e.g., this compound)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the DOT1L enzyme and the Eu-anti-GST antibody in Kinase Buffer A.
-
Assay Plate Setup:
-
Add 4 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 4 µL of the kinase/antibody mixture to each well.
-
Add 4 µL of the DOT1L-specific tracer to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular H3K79 Dimethylation (H3K79me2) ELISA
This assay quantifies the inhibition of DOT1L activity within cells by measuring the levels of H3K79me2.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test compounds
-
Histone extraction buffer
-
ELISA plate pre-coated with anti-H3K79me2 antibody
-
Detection antibody (e.g., anti-H3 antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 4-10 days).
-
Histone Extraction: Harvest the cells and extract histones using a histone extraction buffer. Quantify the total protein concentration of the histone extracts.
-
ELISA:
-
Add equal amounts of histone extracts to the wells of the pre-coated ELISA plate.
-
Incubate to allow binding of H3K79me2 to the capture antibody.
-
Wash the wells and add the detection antibody (anti-H3) to normalize for the total amount of histone H3.
-
Wash and add the HRP-conjugated secondary antibody.
-
Incubate and wash again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the H3K79me2 signal to the total H3 signal for each well. Plot the normalized H3K79me2 levels against the inhibitor concentration to determine the cellular IC50.
Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of DOT1L inhibitors on cancer cell lines.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MOLM-13)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a prolonged period (e.g., 7-14 days), as the effects of DOT1L inhibition on cell proliferation are often delayed.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the assessment of DOT1L inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00095K [pubs.rsc.org]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of DOT1L Inhibition: A Comparative Analysis of Dot1L-IN-2 and CRISPR-Cas9 Knockout
A definitive guide for researchers, scientists, and drug development professionals exploring the functional consequences of targeting the histone methyltransferase DOT1L. This document provides a comprehensive comparison of a potent small molecule inhibitor, Dot1L-IN-2, and the genetic knockout of the DOT1L gene using CRISPR-Cas9 technology.
This guide synthesizes data from multiple studies to offer an objective comparison of the pharmacological and genetic inhibition of DOT1L, a key epigenetic regulator implicated in various cancers, particularly MLL-rearranged leukemias. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document serves as a valuable resource for validating the on-target effects of DOT1L inhibitors and understanding the broader biological roles of this crucial enzyme.
Performance Comparison: this compound vs. CRISPR-Cas9 Knockout
The following tables summarize the quantitative effects of treating cancer cells, primarily MLL-rearranged leukemia cell lines, with the DOT1L inhibitor this compound (or its close analog, Pinometostat/EPZ5676) versus the genetic knockout of the DOT1L gene.
| Parameter | This compound (or analog) | CRISPR-Cas9 DOT1L Knockout | Cell Line(s) |
| IC50 (Cell Viability) | 8.3 nM - 45.6 nM[1][2] | Not Applicable | MOLM-13, MV4-11, RS4;11, SEM, KOPN-8, NOMO-1 |
| H3K79me2 Reduction | Significant reduction observed | Complete or near-complete loss[3] | MLL-rearranged leukemia cells, various cancer cell lines |
| Apoptosis Induction | Modest increase in apoptosis[4][5] | Increased apoptosis[5] | MLL-rearranged leukemia cells, Ovarian cancer cells |
| Cell Cycle Arrest | G1 or S-phase arrest[2][6][7] | G2/M arrest in some contexts[8] | MLL-rearranged leukemia cells, Renal cell carcinoma cells, Embryonic stem cells |
| Gene | This compound (or analog) - Fold Change in Expression | CRISPR-Cas9 DOT1L Knockout - Fold Change in Expression | Cell Line(s) |
| HOXA9 | ~50% decrease[1][7][9] | Significant downregulation[10][11] | MLL-rearranged leukemia cells |
| MEIS1 | ~50% decrease[1][7] | Significant downregulation[10] | MLL-rearranged leukemia cells |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone-methyltransferase DOT1L cooperates with LSD1 to control cell division in blast-phase MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 8. ES cell cycle progression and differentiation require the action of the histone methyltransferase Dot1L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dot1L Inhibitors in MLL-Rearranged Leukemia: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dot1L inhibitors for the treatment of Mixed-Lineage Leukemia-rearranged (MLL-r) leukemia. It summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows.
MLL-rearranged leukemias are aggressive hematological malignancies with a poor prognosis, driven by chromosomal translocations involving the MLL1 (KMT2A) gene.[1] These translocations result in the formation of fusion proteins that aberrantly recruit the histone methyltransferase Dot1L.[2] This leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, including the proto-oncogenes HOXA9 and MEIS1, driving leukemogenesis.[2][3] Dot1L has therefore emerged as a critical therapeutic target, and several small molecule inhibitors have been developed to block its catalytic activity.[4][5]
This guide offers a comparative overview of key Dot1L inhibitors, with a focus on the clinical candidate pinometostat (EPZ-5676) and other notable preclinical compounds.
Performance Data of Dot1L Inhibitors
The anti-leukemic activity of Dot1L inhibitors is primarily assessed by their ability to inhibit cell proliferation in MLL-r leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for several Dot1L inhibitors across a panel of MLL-r and non-MLL-r leukemia cell lines.
| Cell Line | Leukemia Type | Oncogenic Driver | Pinometostat (EPZ-5676) IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) | SGC0946 IC50 (nM) | Dia2 IC50 (nM) |
| MV4-11 | AML | MLL-AF4 | 3.5 - 10.5 | 6.1 | 7.9 | ~5 | ~5 |
| MOLM-13 | AML | MLL-AF9 | 8.3 | 4.8 | 6.2 | - | - |
| RS4;11 | ALL | MLL-AF4 | 15.2 | 8.9 | 11.6 | - | - |
| SEM | ALL | MLL-AF4 | 21.4 | 12.5 | 16.2 | - | - |
| KOPN-8 | B-ALL | MLL-AF4 | 33.1 | 19.4 | 25.1 | - | - |
| NOMO-1 | AML | MLL-AF9 | 45.6 | 26.7 | 34.6 | - | - |
| OCI-AML2 | AML | NPM1c | >10000 | >10000 | >10000 | - | - |
| OCI-AML3 | AML | NPM1c | >10000 | - | - | - | - |
| HL-60 | APL | PML-RARA | >10000 | - | - | >10000 | - |
| KG-1 | AML | - | - | - | - | - | >10000 |
| K562 | CML | BCR-ABL | - | - | - | - | >10000 |
Data compiled from multiple sources.[1][4][6][7] Note that experimental conditions can vary between studies, leading to slight differences in reported IC50 values.
As the data indicates, Dot1L inhibitors demonstrate selective and potent anti-proliferative activity against leukemia cell lines harboring MLL rearrangements, while having minimal effect on non-MLL-r cell lines.[1][4] Newer compounds, such as Compound 10 and Compound 11, show comparable or slightly improved potency in some cell lines compared to pinometostat.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of these inhibitors is the competitive inhibition of the S-adenosyl methionine (SAM) binding site of Dot1L, preventing the transfer of a methyl group to H3K79.[5][8] This leads to a global reduction in H3K79 di- and tri-methylation, which in turn downregulates the expression of MLL-fusion target genes like HOXA9 and MEIS1.[2][3] The suppression of this oncogenic program induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.[5][9]
Experimental Protocols
Standardized protocols are crucial for the consistent and comparable evaluation of Dot1L inhibitors. Below are detailed methodologies for key in vitro and in vivo experiments.
Cell Viability Assay
This assay determines the concentration-dependent effect of a Dot1L inhibitor on the proliferation of leukemia cell lines.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the Dot1L inhibitor in culture medium.
-
Treatment: Add 100 µL of the 2x compound solution to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 7 to 14 days at 37°C in a humidified atmosphere with 5% CO2. The long incubation period is necessary due to the epigenetic mechanism of action, which requires time for changes in gene expression and subsequent effects on cell proliferation to manifest.[7]
-
Viability Assessment:
-
For MTT/MTS assays: Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.[10]
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2
ChIP-seq is used to assess the on-target effect of Dot1L inhibitors by measuring the genome-wide changes in H3K79me2 levels.
Protocol:
-
Cell Treatment and Cross-linking: Treat MLL-r cells with the Dot1L inhibitor or vehicle control for 48-96 hours. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K79me2.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K79me2 enrichment. Compare the enrichment profiles between inhibitor-treated and control samples to determine the effect on H3K79me2 levels at MLL target genes.
Murine Xenograft Models of MLL-r Leukemia
In vivo studies using xenograft models are essential for evaluating the anti-tumor efficacy and tolerability of Dot1L inhibitors.
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject MLL-r leukemia cells (e.g., MV4-11) into immunocompromised mice (e.g., NOD/SCID or NSG).[1][11]
-
Tumor Growth and Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by bioluminescence imaging (for systemic models).
-
Inhibitor Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the Dot1L inhibitor via the appropriate route (e.g., continuous intravenous infusion for pinometostat, or oral/intraperitoneal for newer compounds).[1][12]
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and/or bone marrow samples to assess target engagement by measuring H3K79me2 levels via western blot or immunohistochemistry, and to analyze changes in the expression of MLL target genes.
Resistance Mechanisms and Future Directions
Despite the promise of Dot1L inhibitors, clinical responses have been modest in some cases, and acquired resistance can emerge.[13] Mechanisms of resistance to pinometostat have been shown to include the upregulation of drug efflux pumps, such as ABCB1 (P-glycoprotein).[6]
Future research is focused on developing next-generation Dot1L inhibitors with improved pharmacokinetic properties and oral bioavailability.[1] Combination therapies are also being explored, pairing Dot1L inhibitors with other targeted agents or standard chemotherapy to enhance efficacy and overcome resistance.[10][14] For instance, combining Dot1L inhibitors with Menin-MLL interaction inhibitors has shown synergistic effects in preclinical models.[14]
Conclusion
Dot1L inhibitors represent a promising targeted therapy for MLL-rearranged leukemias. Pinometostat has demonstrated proof-of-concept in the clinic, and a pipeline of newer, potentially more potent and bioavailable compounds is emerging.[1][15] The continued comparative analysis of these inhibitors using robust and standardized experimental protocols will be crucial for advancing the most effective therapies to patients in need.
References
- 1. Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CRISPR-ChIP reveals selective regulation of H3K79me2 by Menin in MLL leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Off-Target Profile of Dot1L Inhibitors: A Guide for Researchers
A detailed analysis of the off-target screening data for Dot1L inhibitors, providing researchers with a comparative guide to aid in the selection of appropriate chemical probes for their studies.
In the rapidly evolving field of epigenetics, the histone methyltransferase Dot1L has emerged as a critical therapeutic target, particularly in the context of MLL-rearranged leukemias. The development of small molecule inhibitors targeting Dot1L has provided invaluable tools for dissecting its biological functions and assessing its therapeutic potential. However, a thorough understanding of the selectivity of these inhibitors is paramount to ensure that observed biological effects are on-target and to minimize potential confounding off-target activities.
This guide provides a comparative overview of the off-target profiles of several widely used Dot1L inhibitors. It is important to note that publicly available off-target screening data for a compound specifically designated "Dot1L-IN-2" could not be located. Therefore, this guide focuses on the well-characterized inhibitors EPZ5676 (Pinometostat), SGC0946, and EPZ004777 as representative examples to inform researchers on the selectivity of this class of compounds. The primary off-targets of interest for a methyltransferase inhibitor like Dot1L are other protein methyltransferases (PMTs) rather than kinases.
Comparative Selectivity of Dot1L Inhibitors
The following table summarizes the available off-target screening data for prominent Dot1L inhibitors against a panel of other protein methyltransferases. The data highlights the generally high selectivity of these compounds for Dot1L.
| Inhibitor | Target | IC50/Ki | Off-Target Panel and Key Findings | Reference |
| EPZ5676 (Pinometostat) | Dot1L | Ki = 80 pM | Highly selective with >37,000-fold selectivity against a panel of 15 other human lysine and arginine methyltransferases. | [1][2][3] |
| SGC0946 | Dot1L | IC50 = 0.3 nM | Inactive against a panel of 12 protein methyltransferases and DNMT1.[4][5] Over 100-fold selective for other histone methyltransferases.[6] | [4][5][6][7] |
| EPZ004777 | Dot1L | IC50 = 0.4 nM | Demonstrates >1,200-fold selectivity for Dot1L over all other tested PMTs.[8] Some inhibition of PRMT5 was observed (IC50 = 521 nM). | [8][9][10] |
Experimental Protocols
The selectivity of Dot1L inhibitors is typically assessed using in vitro enzymatic assays. Below are generalized protocols for two common methods used for profiling against a panel of protein methyltransferases.
Radiometric Filter-Binding Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate (e.g., histone or nucleosome) by the methyltransferase.
Materials:
-
Purified recombinant protein methyltransferases
-
Specific histone or peptide substrates for each enzyme
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% BSA)
-
Test inhibitors (e.g., Dot1L inhibitors) and DMSO (vehicle control)
-
Filter paper membranes (e.g., phosphocellulose or glass fiber)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the specific methyltransferase, and its corresponding substrate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations (typically a serial dilution) or DMSO for the control wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and Filtration: Stop the reaction by adding a quench buffer (e.g., cold trichloroacetic acid). Spot the reaction mixture onto the filter paper.
-
Washing: Wash the filter papers extensively to remove unincorporated [³H]-SAM.
-
Detection: Place the washed filter papers into scintillation vials with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.[11][12][13][14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format detects the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (SAH), using an antibody-based detection system.
Materials:
-
Purified recombinant protein methyltransferases and their substrates
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitors and DMSO
-
Assay buffer
-
TR-FRET detection reagents: typically include an SAH antibody labeled with a donor fluorophore (e.g., Terbium) and a tracer molecule recognized by the antibody labeled with an acceptor fluorophore.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Enzymatic Reaction: In a suitable microplate, mix the methyltransferase, its substrate, SAM, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature or 30°C to allow the enzymatic reaction to proceed.
-
Detection: Add the TR-FRET detection reagents to the wells. These reagents will bind to the SAH produced during the reaction.
-
Second Incubation: Incubate the plate to allow the detection reagents to reach binding equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, which is proportional to the amount of SAH produced. A decrease in the TR-FRET signal indicates inhibition of the methyltransferase. Calculate percent inhibition and IC50 values from the dose-response curves.[15][16][17][18][19]
Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context of Dot1L, the following diagrams have been generated.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Preclinical Pharmacokinetics and Pharmacodynamics of Pinometostat (EPZ-5676), a First-in-Class, Small Molecule S-Adenosyl Methionine Competitive Inhibitor of DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
- 6. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia [mdpi.com]
- 11. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. mdanderson.org [mdanderson.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. poly-dtech.com [poly-dtech.com]
- 17. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Devices Support Portal [support.moleculardevices.com]
Validating Downstream Gene Expression Changes by Dot1L-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the DOT1L inhibitor, Dot1L-IN-2, with other alternatives, supported by experimental data. We delve into the downstream gene expression changes, present quantitative data for comparison, and provide detailed experimental protocols for key validation assays.
Introduction to DOT1L and Its Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its function as the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2] This epigenetic modification is crucial for regulating gene transcription, and its aberrant activity is a key driver in certain cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2] In these leukemias, MLL fusion proteins aberrantly recruit DOT1L to specific genomic loci, leading to hypermethylation of H3K79 and the subsequent overexpression of leukemogenic genes such as HOXA9 and MEIS1.[1][2]
Small molecule inhibitors of DOT1L, such as this compound (and its analogue SGC0946), pinometostat (EPZ-5676), and other novel compounds, have been developed to counteract this oncogenic mechanism. These inhibitors typically function by competing with the S-adenosyl methionine (SAM) cofactor, thereby preventing the catalytic activity of DOT1L.[1] This guide focuses on validating the downstream effects of this compound by comparing its performance with other well-characterized DOT1L inhibitors.
Comparative Efficacy of DOT1L Inhibitors
The anti-proliferative activity of DOT1L inhibitors has been assessed across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency. A comparative study of pinometostat (EPZ5676) and two other novel DOT1L inhibitors, compound 10 and compound 11 (which are structurally and functionally similar to SGC0946, an analogue of this compound), revealed a similar sensitivity profile, particularly in cell lines with MLL fusion oncogenes.[3]
Table 1: Comparative IC50 Values of DOT1L Inhibitors in Human Leukemia Cell Lines [3]
| Cell Line | Leukemia Type | Oncogenic Driver | EPZ5676 IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) |
| MOLM-13 | AML | MLL-AF9 | 8.3 | 4.8 | 6.2 |
| MV4-11 | AML | MLL-AF4 | 10.5 | 6.1 | 7.9 |
| RS4;11 | ALL | MLL-AF4 | 15.2 | 8.9 | 11.6 |
| SEM | ALL | MLL-AF4 | 21.4 | 12.5 | 16.2 |
| KOPN-8 | B-ALL | MLL-AF4 | 33.1 | 19.4 | 25.1 |
| NOMO-1 | AML | MLL-AF9 | 45.6 | 26.7 | 34.6 |
| OCI-AML2 | AML | NPM1c | >10000 | >10000 | >10000 |
| OCI-AML3 | AML | NPM1c | >10000 | >10000 | >10000 |
Downstream Gene Expression Changes: A Comparative Analysis
A study comparing the magnitude of changes in differentially expressed genes after treatment with compound 10 (a potent DOT1L inhibitor) and EPZ5676 (pinometostat) found a "striking correlation," indicating highly specific and similar on-target activity of both drugs.[3] This suggests that this compound, being a potent and selective inhibitor, would elicit a comparable downstream gene expression profile.
Table 2: Key Downstream Target Genes of DOT1L Inhibition
| Gene | Function | Effect of DOT1L Inhibition |
| HOXA9 | Homeobox transcription factor, critical for hematopoietic stem cell self-renewal and leukemogenesis.[2] | Downregulation[1][2][5] |
| MEIS1 | Homeobox transcription factor, a key co-factor for HOXA9 in leukemogenesis.[2] | Downregulation[1][2][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
Caption: Experimental workflow for validating downstream changes.
Experimental Protocols
RNA-Sequencing (RNA-Seq) for Gene Expression Analysis
This protocol outlines the general steps for analyzing gene expression changes following treatment with DOT1L inhibitors.
1. Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Seed cells at a suitable density and treat with this compound, other DOT1L inhibitors (e.g., pinometostat), or a vehicle control (e.g., DMSO) at predetermined IC50 concentrations.
-
Incubate cells for a specified duration (e.g., 48-72 hours) to allow for significant changes in gene expression.
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to eliminate any genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).[6]
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).[6]
-
Perform poly(A) mRNA selection to enrich for mature mRNA transcripts.[6]
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.[6]
-
Proceed with second-strand synthesis, adapter ligation, and library amplification.
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
4. Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between inhibitor-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.
-
Identify significantly up- and down-regulated genes based on a defined statistical cutoff (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) for H3K79me2
This protocol details the steps to assess the changes in H3K79 dimethylation at specific gene loci following DOT1L inhibition.
1. Cell Fixation and Chromatin Preparation:
-
Treat MLL-rearranged leukemia cells with this compound or a vehicle control as described above.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments in the size range of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2 (e.g., Abcam ab3594).[7] A non-specific IgG should be used as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
3. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
4. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
5. Library Preparation and Sequencing:
-
Prepare ChIP-seq libraries from the purified DNA using a standard library preparation kit.
-
Sequence the libraries on an Illumina platform.
6. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling using a tool like MACS2 to identify regions of H3K79me2 enrichment.
-
Analyze the differential enrichment of H3K79me2 at the promoter and gene body of target genes (e.g., HOXA9, MEIS1) between inhibitor-treated and control samples.
-
Visualize the ChIP-seq signal at specific genomic loci using a genome browser like IGV.
Conclusion
The available evidence strongly suggests that this compound is a potent and selective inhibitor of DOT1L, inducing downstream gene expression changes that are highly comparable to other well-characterized inhibitors like pinometostat. The primary effect of these inhibitors in MLL-rearranged leukemias is the downregulation of key oncogenic drivers such as HOXA9 and MEIS1, leading to cell cycle arrest and differentiation. The provided experimental protocols for RNA-Seq and ChIP-Seq offer a robust framework for researchers to independently validate these downstream effects and further investigate the therapeutic potential of this compound. While subtle differences in potency and potential off-target effects may exist between different DOT1L inhibitors, the overall transcriptomic consequences are expected to be strikingly similar, underscoring a shared mechanism of action.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
